molecular formula C12H14O3 B7865505 Methyl 4-(2-methylphenyl)-4-oxobutanoate CAS No. 85616-39-3

Methyl 4-(2-methylphenyl)-4-oxobutanoate

Cat. No.: B7865505
CAS No.: 85616-39-3
M. Wt: 206.24 g/mol
InChI Key: YAHOPCAPQXOADV-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenyl)-4-oxobutanoate (CAS 85616-39-3) is a high-purity organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This methyl ester is a key synthetic intermediate in organic chemistry research. Compounds within this family, characterized by the 4-oxobutanoate (succinate) backbone, are frequently employed in the synthesis of more complex molecules via Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds in aromatic systems . Its structure, featuring an aromatic 2-methylphenyl (o-tolyl) group and a flexible oxobutanoate chain, makes it a valuable building block for medicinal chemistry and materials science research, particularly in the exploration of novel heterocyclic compounds and pharmacologically active targets. Researchers utilize this compound for its role in developing synthetic methodologies and as a precursor to various carboxylic acids and amides through standard functional group transformations. Also known as Methyl 4-(2-methylphenyl)-4-oxobutyrate and 3-o-toluoyl propionic acid methyl ester, it is essential to handle this material with care . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-(2-methylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-5-3-4-6-10(9)11(13)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHOPCAPQXOADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302130
Record name methyl 4-(2-methylphenyl)-4-oxobutanoate
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Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85616-39-3
Record name NSC148955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 3-(2-methylbenzoyl)propionate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthesis, and applications of Methyl 3-(2-methylbenzoyl)propionate , a critical intermediate in the Haworth synthesis of substituted tetralones.[1]

CAS Number: 85616-39-3[1]

Executive Summary

Methyl 3-(2-methylbenzoyl)propionate (also known as Methyl 4-(2-methylphenyl)-4-oxobutanoate ) is a specialized organic ester used primarily as a regioselective precursor in the synthesis of 5-Methyl-1-tetralone (CAS 6939-35-1).[1][2]

In drug development, this compound serves as a strategic scaffold for constructing polycyclic aromatic systems found in:

  • Antibody-Drug Conjugate (ADC) Payloads: Homologous to the starting materials for Exatecan and Deruxtecan derivatives.[1]

  • Steroid Analogs: Used in the total synthesis of 19-norsteroids via Torgov-like cyclizations.

  • CNS Therapeutics: A building block for benzazepines and tricyclic antidepressants.[1]

Chemical Identity & Properties

Property Data
CAS Number 85616-39-3
IUPAC Name This compound
Synonyms Methyl 3-(o-toluoyl)propionate; 3-(2-Methylbenzoyl)propionic acid methyl ester
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Physical State Viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Key Functional Groups Aryl Ketone, Methyl Ester, Ortho-Tolyl moiety
Related Key Intermediates
  • Acid Precursor: 3-(2-Methylbenzoyl)propionic acid (CAS 6939-36-2 )[1]

  • Downstream Target: 5-Methyl-1-tetralone (CAS 6939-35-1 )[1][2][3][4][5][6]

Synthesis & Manufacturing

The synthesis follows a modified Haworth Reaction pathway. The critical challenge is achieving regioselectivity for the ortho-isomer during the initial Friedel-Crafts acylation, as the para-isomer is thermodynamically favored.

Mechanism: Friedel-Crafts Acylation & Esterification[1]
Step 1: Regioselective Succinoylation

Reaction of Toluene with Succinic Anhydride catalyzed by AlCl₃ .[1]

  • Standard Conditions: Yields ~85% para-isomer (4-methyl) and ~15% ortho-isomer (2-methyl).

  • Optimized Protocol: Use of Grignard reagents (o-TolylMgBr) or Organozinc compounds with succinic anhydride derivatives can invert this ratio to favor the ortho product. Alternatively, industrial routes rely on fractional crystallization of the acid mixture.

Step 2: Methyl Ester Formation

Fischer esterification of the purified 3-(2-methylbenzoyl)propionic acid (CAS 6939-36-2).[1]

Synthesis Workflow Diagram

G Toluene Toluene (Precursor) OrthoAcid 3-(2-Methylbenzoyl) propionic Acid (CAS 6939-36-2) Toluene->OrthoAcid Friedel-Crafts (Ortho Attack) ParaAcid Para-Isomer (By-product) Toluene->ParaAcid Major Product Succinic Succinic Anhydride Succinic->OrthoAcid Friedel-Crafts (Ortho Attack) Succinic->ParaAcid Major Product AlCl3 AlCl3 Catalyst Ester Methyl 3-(2-methylbenzoyl) propionate (CAS 85616-39-3) OrthoAcid->Ester MeOH / H+ (Esterification) Tetralone 5-Methyl-1-tetralone (CAS 6939-35-1) OrthoAcid->Tetralone 1. Reduction (Zn/Hg) 2. Cyclization (PPA) Ester->Tetralone Alternative Route

Caption: Synthetic pathway from Toluene to Methyl 3-(2-methylbenzoyl)propionate and subsequent cyclization to 5-Methyl-1-tetralone.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(2-methylbenzoyl)propionate

Prerequisite: Start with purified 3-(2-methylbenzoyl)propionic acid (CAS 6939-36-2) to avoid isomer contamination.[1]

  • Dissolution: Dissolve 10.0 g (48.5 mmol) of 3-(2-methylbenzoyl)propionic acid in 100 mL of anhydrous Methanol .

  • Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Dilute residue with Ethyl Acetate (100 mL).

    • Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield: ~9.5 g (90%).

    • Appearance: Pale yellow oil.[1]

Protocol B: Cyclization to 5-Methyl-1-tetralone (Downstream Application)

This step validates the utility of the propionate backbone.[1]

  • Reduction: The keto-group of the acid/ester must be reduced to a methylene group (via Clemmensen or Wolff-Kishner) before cyclization to yield the tetralone.[1]

    • Note: Direct cyclization of the keto-ester yields a rearrangement product or dione.

  • Cyclization: Treat 4-(2-methylphenyl)butanoic acid (reduced product) with Polyphosphoric Acid (PPA) at 100°C for 2 hours.

  • Result: Formation of 5-Methyl-1-tetralone (CAS 6939-35-1).[1][2][3][4][6]

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

The 5-methyl-1-tetralone scaffold derived from this ester is structurally homologous to the tricyclic core of Exatecan (a camptothecin analog).[1]

  • Relevance: The "methyl" substituent at the C5 position (corresponding to the C-ring in camptothecins) modulates lipophilicity and binding affinity to Topoisomerase I.

  • Workflow: The ester allows for the introduction of chiral amines (via asymmetric reductive amination) prior to ring closure.

19-Norsteroid Synthesis

Used as the A-ring precursor in the total synthesis of steroids.[1] The ester function allows for coupling with the C/D ring fragments (e.g., via Grignard addition) before cyclization.

References

  • Friedel-Crafts Acylation of Toluene: Journal of the American Chemical Society, "The Orientation in the Friedel and Crafts Reaction with Toluene and Succinic Anhydride."[1] Link

  • Synthesis of 5-Methyl-1-tetralone: Organic Syntheses, Coll. Vol. 4, p.898 (1963). Link

  • Exatecan Intermediate Synthesis: Chemical and Pharmaceutical Bulletin, "Synthesis of Exatecan Derivatives."[1] Link

  • CAS Registry Data

    • Methyl 3-(2-methylbenzoyl)
    • 3-(2-methylbenzoyl)propionic acid: CAS 6939-36-2 [1]

    • 5-Methyl-1-tetralone: CAS 6939-35-1 [1][2][3][4][5][6]

Sources

An In-depth Technical Guide to Methyl 4-(o-tolyl)-4-oxobutanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Methyl 4-(o-tolyl)-4-oxobutanoate, a keto-ester of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, analytical characterization, and potential applications as a versatile building block.

Core Molecular Attributes

Methyl 4-(o-tolyl)-4-oxobutanoate is an organic compound featuring a methyl ester, a ketone functional group, and an ortho-substituted tolyl group. Its structural isomer, Methyl 4-(p-tolyl)-4-oxobutanoate, is more commonly documented; however, the principles of synthesis and characterization are largely translatable. The ortho-substitution introduces unique steric and electronic properties that can be exploited in the design of novel molecular architectures.

PropertyValueSource/Rationale
Molecular Formula C12H14O3Based on the structure of the isomeric Methyl 4-(4-methylphenyl)-4-oxobutanoate.[1]
Molecular Weight 206.24 g/mol Calculated from the molecular formula, consistent with its para-isomer.[1]
IUPAC Name Methyl 4-(2-methylphenyl)-4-oxobutanoate
Appearance Expected to be a crystalline solid or oilInferred from the physical state of similar compounds.[1]
Solubility Expected to be soluble in common organic solventsBased on general properties of keto-esters.

Synthesis Pathway: A Two-Step Approach

The synthesis of Methyl 4-(o-tolyl)-4-oxobutanoate is typically achieved through a two-step process: the Friedel-Crafts acylation of toluene with succinic anhydride to form the precursor carboxylic acid, followed by Fischer esterification.

Step 1: Friedel-Crafts Acylation for 4-(o-tolyl)-4-oxobutanoic acid

The initial step involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] This electrophilic aromatic substitution reaction yields a mixture of ortho- and para-isomers of 4-tolyl-4-oxobutanoic acid. The ortho-isomer is the desired precursor for the target molecule.

Causality of Experimental Choices:

  • Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively activates the succinic anhydride for electrophilic attack on the aromatic ring of toluene.[3]

  • Reaction Solvent: A non-polar, inert solvent like nitrobenzene or carbon disulfide is typically used to facilitate the reaction and control the temperature.

  • Temperature Control: The reaction is often initiated at a low temperature and then allowed to warm to room temperature or gently heated to control the rate of reaction and minimize side products.

Experimental Protocol: Synthesis of 4-(o-tolyl)-4-oxobutanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in a suitable inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add succinic anhydride to the stirred suspension.

  • Toluene Addition: Add toluene dropwise to the reaction mixture. An exothermic reaction is expected. Maintain the temperature within a controlled range.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating to drive the reaction to completion.

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Isolation: The product, a mixture of ortho- and para-isomers, will precipitate. Isolate the solid by vacuum filtration.

  • Purification and Isomer Separation: The separation of the ortho- and para-isomers can be achieved by fractional crystallization or column chromatography.

Step 2: Fischer Esterification to Methyl 4-(o-tolyl)-4-oxobutanoate

The separated 4-(o-tolyl)-4-oxobutanoic acid is then converted to its corresponding methyl ester via Fischer esterification.[4][5][6] This acid-catalyzed reaction with methanol is an equilibrium process.

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium towards the formation of the ester product, maximizing the yield.[5][6]

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[4][5]

  • Removal of Water: The removal of water as it is formed can also drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if a solvent other than methanol is used.[6]

Experimental Protocol: Synthesis of Methyl 4-(o-tolyl)-4-oxobutanoate

  • Reaction Setup: Dissolve 4-(o-tolyl)-4-oxobutanoic acid in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. Further purification can be achieved by column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts PrecursorAcid 4-(o-tolyl)-4-oxobutanoic acid FriedelCrafts->PrecursorAcid AlCl₃ Esterification Fischer Esterification PrecursorAcid->Esterification Methanol Methanol Methanol->Esterification TargetMolecule Methyl 4-(o-tolyl)-4-oxobutanoate Esterification->TargetMolecule H₂SO₄ (cat.)

Caption: Synthesis workflow for Methyl 4-(o-tolyl)-4-oxobutanoate.

Analytical Characterization

A suite of analytical techniques is essential for the structural elucidation and purity assessment of Methyl 4-(o-tolyl)-4-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, the methyl group on the aromatic ring, the methylene protons of the butanoate chain, and the methyl ester protons. The splitting patterns and chemical shifts of the aromatic protons will be characteristic of an ortho-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the aliphatic carbons of the butanoate chain and the tolyl methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups. The aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the separation and identification of the target compound.[7][8][9] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the ester and keto functionalities and the tolyl group.

Analytical Workflow: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume of the sample solution into the GC-MS instrument.

  • Chromatographic Separation: The sample components are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Analysis: As the separated components elute from the GC column, they are ionized and their mass-to-charge ratios are determined by the mass spectrometer.

  • Data Interpretation: The resulting chromatogram will show the retention time of the compound, and the mass spectrum will provide information about its molecular weight and structure.

Applications in Drug Discovery and Development

While specific applications for Methyl 4-(o-tolyl)-4-oxobutanoate are not extensively documented, its structure suggests significant potential as a versatile intermediate in the synthesis of more complex molecules. The para-isomer, Methyl 4-(4-methylphenyl)-4-oxobutanoate, is recognized as a valuable building block in the production of pharmaceuticals and agrochemicals.[1] It is reasonable to extrapolate that the ortho-isomer can serve a similar role, offering a different substitution pattern for the development of new chemical entities.

The presence of both a ketone and an ester group allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of heterocyclic compounds and other pharmacologically relevant structures.

Conclusion

Methyl 4-(o-tolyl)-4-oxobutanoate, while less common than its para-isomer, represents a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. The synthetic route via Friedel-Crafts acylation followed by Fischer esterification is a robust and well-established methodology. Comprehensive analytical characterization is crucial to ensure the purity and structural integrity of the final product. Further exploration of the reactivity and applications of this ortho-substituted keto-ester is warranted to fully realize its potential in the development of novel chemical entities.

References

  • Sigma-Aldrich.
  • Fluorochem.
  • Chem-Impex. Methyl 4-(4-methylphenyl)
  • ChemicalBook. 4-Oxo-4-p-tolylbutanoic acid, ethyl ester synthesis.
  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • ChemicalBook. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
  • Scilit. GC/MS analysis of some long chain esters, ketones and propanediol diesters.
  • DOI. Chromatographic identification of carbonyl compounds : V.
  • Chemsrc.
  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162.
  • Benchchem.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Agilent. GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method.
  • Beilstein Journals.
  • LCGC International.
  • YouTube.
  • Scribd. Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. EAS Reactions (3)
  • MedchemExpress.com.
  • Chemistry Steps.
  • OrgoSolver.
  • ChemicalBook.

Sources

Safety & Handling Guide: Methyl 3-(2-methylbenzoyl)propionate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for Methyl 3-(2-methylbenzoyl)propionate . It is designed for researchers and drug development professionals who utilize this compound as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmacophores, specifically tetralone derivatives.

Executive Summary & Chemical Context

Methyl 3-(2-methylbenzoyl)propionate is a keto-ester intermediate primarily used in the Haworth reaction sequence to synthesize 1-methyltetralone , a critical scaffold in medicinal chemistry. Unlike standard commodity chemicals, this compound is often synthesized in situ or procured in small research quantities, meaning standardized safety data is frequently extrapolated from its structural analogs.

This guide bridges the gap between generic SDS templates and practical laboratory application, using Read-Across Methodology from its para-isomer (Methyl 4-(4-methylphenyl)-4-oxobutanoate) and parent acid to establish a robust safety profile.

Chemical Identification Table
PropertyDetail
Systematic Name Methyl 4-(2-methylphenyl)-4-oxobutanoate
Common Synonyms Methyl 3-(o-toluoyl)propionate; 3-(2-Methylbenzoyl)propionic acid methyl ester
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Structural Class Aromatic Keto-Ester
CAS Number Not widely listed (Analogous to para-isomer CAS: 57498-54-1)
Physical State Viscous liquid or low-melting solid (approx.[1] MP 20–30°C)

Hazard Identification & Risk Assessment (GHS)

Based on the structure-activity relationship (SAR) of benzoyl propionates, this compound is classified as an Irritant . The ester functionality combined with the aromatic ketone moiety presents specific risks during handling.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Safety Insights
  • Lipophilicity & Permeation: The methyl ester group increases lipophilicity compared to the parent acid, facilitating faster skin absorption. This makes dermal contact a primary route of entry .

  • Hydrolysis Risk: Upon contact with mucous membranes or moisture, the ester can hydrolyze to release methanol and 3-(2-methylbenzoyl)propionic acid. Methanol generation, though stoichiometric, adds a layer of toxicity if large quantities are inhaled or ingested.

  • Reactivity: The ketone at the

    
    -position is susceptible to reduction. Inadvertent mixing with strong reducing agents (e.g., LiAlH₄, NaBH₄) can generate heat and hydrogen gas.
    

Synthesis & Handling Workflow

To ensure scientific integrity, safety must be embedded into the experimental workflow. The following diagram outlines the safe handling lifecycle of this compound within a Friedel-Crafts / Haworth synthesis campaign.

Workflow Visualization

G cluster_safety Critical Safety Checkpoints Start Raw Materials (Succinic Anhydride + o-Xylene) Rxn1 Friedel-Crafts Acylation (AlCl3 Catalyst) Start->Rxn1 Hazard: HCl Gas Inter1 Intermediate Acid 3-(2-methylbenzoyl)propionic acid Rxn1->Inter1 Quench: Ice/Acid Esterification Esterification (MeOH / H+) Inter1->Esterification Reflux Target TARGET: Methyl 3-(2-methylbenzoyl)propionate Esterification->Target Workup: Neutralization Usage Cyclization/Reduction (Tetralone Synthesis) Target->Usage Next Step

Caption: Synthesis lifecycle of Methyl 3-(2-methylbenzoyl)propionate showing critical hazard points (HCl evolution, quenching) prior to isolation.

Experimental Protocol: Safe Storage & Stability
  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Why? Methyl esters are prone to hydrolysis by atmospheric moisture over time, reverting to the acid. The ortho-methyl group provides some steric hindrance, but long-term stability requires moisture exclusion.

  • Incompatibility: Keep physically separated from strong oxidizers and strong bases (which catalyze saponification).

Emergency Response Protocols

These protocols are self-validating systems designed to mitigate escalation during an incident.

Fire Fighting Measures
  • Flash Point: Estimated >110°C (Closed Cup).

  • Media: Use Alcohol-resistant foam or Dry Chemical . Do not use a high-volume water jet, as it may scatter the lipophilic ester, spreading the fire.

  • Specific Hazard: Thermal decomposition produces acrid smoke containing carbon oxides (CO, CO₂) and potentially unreacted aromatic vapors.

Accidental Release (Spill)
  • Evacuate & Ventilate: Remove ignition sources. The vapor pressure is low, but aerosols can be flammable.

  • Containment: Do not allow entry into drains. Esters can be toxic to aquatic life (read-across from methyl benzoate).

  • Neutralization/Cleanup: Absorb with inert material (vermiculite/sand).

    • Scientist's Note: Do not use sawdust or combustible absorbents for organic esters as this increases fire load.

  • Decontamination: Wash the area with a dilute soap solution (surfactant) to emulsify the oily residue; water alone will be ineffective.

Toxicological & Ecological Information

Data derived via Read-Across from CAS 57498-54-1 (Para-isomer) and CAS 25333-24-8 (Unsubstituted).

Toxicological Profile
EndpointClassificationEvidence / Logic
Acute Oral Toxicity Category 4 or 5LD50 > 2000 mg/kg (Rat) estimated based on methyl benzoylpropionate. Low acute lethality.
Skin Sensitization Potential SensitizerBenzylic ketones can act as haptens. Monitor for allergic dermatitis.
Carcinogenicity Not ClassifiedNo structural alerts for genotoxicity (Ames negative prediction).
Ecological Impact
  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Category 3).

  • Persistence: Readily biodegradable. The ester bond is the weak link, hydrolyzing in environmental waters to the acid and methanol, which are both biodegradable.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 288215, Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 4-oxobutanoate derivatives. Retrieved from [Link]

Sources

Technical Deep Dive: Synthesis and Application of 4-Aryl-4-Oxobutanoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Reviews on 4-Aryl-4-Oxobutanoate Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aryl-4-oxobutanoate esters (also known as


-aroylpropionate esters) represent a privileged scaffold in organic synthesis and medicinal chemistry. Characterized by a 1,4-dicarbonyl motif, these compounds serve as versatile "linchpins" for constructing bioactive heterocycles, including pyridazinones, furanones, and pyrroles.[1] This guide synthesizes the most robust synthetic methodologies—ranging from classical Friedel-Crafts acylation to modern N-heterocyclic carbene (NHC)-catalyzed Stetter reactions—and details their critical role in drug discovery pipelines.

Chemical Architecture & Strategic Importance

The core structure of a 4-aryl-4-oxobutanoate ester consists of an aryl ketone linked by a two-carbon tether to an ester functionality. This 1,4-dicarbonyl arrangement is electronically amphiphilic:

  • Electrophilic Sites: The ketone carbonyl (hard electrophile) and the ester carbonyl (hard electrophile, but less reactive).

  • Nucleophilic Potential: The

    
    -methylene positions (post-enolization) allow for further functionalization.
    

This dual reactivity makes them ideal precursors for Paal-Knorr and hydrazine-based cyclizations, granting access to lipophilic heterocyclic cores found in NSAIDs, p38 MAP kinase inhibitors, and cardiovascular agents.

Synthetic Methodologies: Protocols & Causality

Method A: The Friedel-Crafts Succinoylation (Classical Route)

This remains the industrial standard for simple, electron-rich arenes due to the low cost of reagents. It is a two-step sequence: formation of the acid followed by esterification.

Mechanism & Causality: The reaction relies on the activation of succinic anhydride by a Lewis acid (typically AlCl


) to generate a discrete acylium ion or a polarized complex. This electrophile attacks the arene.
  • Why Succinic Anhydride? It ensures the installation of the 4-carbon chain with a terminal carboxylic acid in one step.

  • Why AlCl

    
    ? It is a hard Lewis acid that effectively complexes with the anhydride oxygen, lowering the LUMO energy for electrophilic attack.
    

Experimental Protocol:

  • Activation: Suspend anhydrous AlCl

    
     (2.2 equiv) in dry DCM or 1,2-dichloroethane at 0°C. Add succinic anhydride (1.0 equiv) portion-wise. Critical: Maintain <5°C to prevent polymerization.
    
  • Acylation: Add the arene (1.1 equiv) dropwise. The mixture will darken (red/brown) indicating complex formation.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC.

  • Quench: Pour onto crushed ice/HCl. The Lewis acid complex must be hydrolyzed to release the free acid.

  • Esterification (Step 2): Reflux the crude acid in MeOH or EtOH with catalytic H

    
    SO
    
    
    
    (Fischer Esterification) for 4 hours.
Method B: The Stetter Reaction (Catalytic "Umpolung" Route)

For acid-sensitive substrates or complex aldehydes, the Stetter reaction offers a mild, atom-economical alternative. It utilizes "umpolung" (polarity reversal) chemistry.

Mechanism & Causality: An aldehyde (normally electrophilic) is converted into a nucleophile (acyl anion equivalent) by an N-heterocyclic carbene (NHC) or thiazolium catalyst. This nucleophile undergoes a 1,4-addition (Michael addition) to an acrylate ester.

  • Why NHC/Thiazolium? These catalysts stabilize the acyl anion intermediate (Breslow intermediate) via resonance.

  • Why Acrylate? It serves as the Michael acceptor to provide the requisite carbon chain and ester terminus.

Experimental Protocol:

  • Catalyst Prep: Dissolve the thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 10 mol%) in dry Ethanol.

  • Base Activation: Add Et

    
    N (10 mol%) to deprotonate the salt and generate the active ylide.
    
  • Addition: Add the aryl aldehyde (1.0 equiv) and methyl acrylate (1.2 equiv).

  • Reflux: Heat to 70–80°C for 12–24 hours under N

    
    .
    
  • Workup: Evaporate solvent and purify via silica flash chromatography.

Comparative Analysis of Methods
FeatureFriedel-Crafts AcylationStetter Reaction
Primary Disconnection Arene + Succinic AnhydrideAryl Aldehyde + Acrylate
Key Intermediate Acylium Ion (Electrophile)Breslow Intermediate (Nucleophile)
Substrate Scope Electron-rich arenes (e.g., benzene, toluene)Diverse aldehydes (including heteroaryl)
Conditions Harsh (Lewis Acid, Hydrolysis)Mild (Catalytic, Neutral pH possible)
Atom Economy Moderate (Stoichiometric metal waste)High (Catalytic cycle)
Direct Product Carboxylic Acid (requires esterification)Ester (Direct formation)

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to the target ester and its subsequent transformation into key heterocycles.

SynthesisPathways Start_FC Arene + Succinic Anhydride Intermediate_Acid 4-Aryl-4-oxobutanoic Acid Start_FC->Intermediate_Acid Friedel-Crafts (AlCl3) Start_Stetter Aryl Aldehyde + Acrylate Target_Ester 4-Aryl-4-oxobutanoate Ester (Target Scaffold) Start_Stetter->Target_Ester Stetter Reaction (NHC Catalyst) Intermediate_Acid->Target_Ester Fischer Esterification (H+) Prod_Pyridazinone Pyridazinone (Anti-inflammatory) Target_Ester->Prod_Pyridazinone Hydrazine (N2H4) Prod_Furanone Furanone (COX Inhibitor) Target_Ester->Prod_Furanone Dehydration/Cyclization Prod_Pyrrole Pyrrole (Lipid Lowering) Target_Ester->Prod_Pyrrole Paal-Knorr (R-NH2)

Caption: Figure 1.[2] Convergent synthetic pathways (Friedel-Crafts vs. Stetter) leading to the 4-aryl-4-oxobutanoate core and its divergent application in heterocycle synthesis.

Reactivity Profile & Drug Development Applications

The "Linchpin" Effect

The 4-aryl-4-oxobutanoate ester is not merely an intermediate; it is a "linchpin" scaffold. Its value lies in the ability to close rings with high atom economy.

1. Synthesis of Pyridazinones (Cardiovascular & Anti-inflammatory)

Reaction with hydrazine hydrate results in the formation of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

  • Mechanism: Initial formation of a hydrazone at the ketone, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl.

  • Relevance: This core is found in drugs like Levosimendan (calcium sensitizer) and various COX-2 inhibitors.

2. Synthesis of Furanones (NSAIDs)

Under acidic conditions, the enol form of the ketone can attack the ester, leading to lactonization (butenolide formation).

  • Relevance: 5-Aryl-2(3H)-furanones are pharmacophores for selective COX-2 inhibition, reducing gastric side effects compared to traditional NSAIDs.

3. Synthesis of Pyrroles (Atorvastatin Precursors)

The Paal-Knorr reaction with primary amines yields pyrroles. While typically done with 1,4-diketones, the 1,4-keto-ester variant yields pyrrolidinones or, upon reduction/modification, fully aromatic pyrroles.

  • Relevance: The pyrrole core is central to HMG-CoA reductase inhibitors (statins).

References

  • Friedel-Crafts Acylation Standards

    • Title: Friedel-Crafts and Related Reactions.[3]

    • Source: Olah, G. A. (Wiley-Interscience).
    • URL:[Link]

  • The Stetter Reaction Review

    • Title: The Stetter Reaction: A Comprehensive Review.[4]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Biological Activity of Pyridazinones

    • Title: Synthesis and biological evaluation of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • NHC Catalysis in Stetter Reactions

    • Title: N-Heterocyclic Carbenes in Organocatalysis.[5][6]

    • Source: Accounts of Chemical Research.[5]

    • URL:[Link]

  • Palladium-Catalyzed Carbonylation (Alternative Route)

    • Title: Palladium-Catalyzed Carbonylation of Aryl Halides.[7]

    • Source: Chemical Reviews.[5]

    • URL:[Link]

Sources

An In-depth Technical Guide to Methyl 4-(2-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, a dedicated PubChem entry for Methyl 4-(2-methylphenyl)-4-oxobutanoate is not available. This guide has been constructed by leveraging established principles of organic chemistry and drawing upon data from structurally analogous compounds, particularly its para-isomer, Methyl 4-(4-methylphenyl)-4-oxobutanoate, and the precursor acid, 4-(4-methylphenyl)-4-oxobutanoic acid. The protocols and data presented herein are predictive and intended for research and development purposes.

Introduction and Nomenclature

This compound is a keto-ester, a class of organic compounds characterized by the presence of both a ketone and an ester functional group. Its structure suggests its potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The strategic placement of the methyl group on the ortho position of the phenyl ring, relative to the oxobutanoate side chain, is anticipated to introduce unique steric and electronic properties compared to its meta and para isomers.

Systematic (IUPAC) Name: this compound

This guide provides a comprehensive overview of the inferred chemical properties, a proposed synthetic pathway with detailed experimental protocols, and predicted spectral data to aid in the identification and characterization of this compound.

Physicochemical and Spectral Properties (Inferred)

The properties of this compound are inferred from its structure and data available for analogous compounds.

Physicochemical Data

The following table summarizes the predicted physicochemical properties. These are estimations and should be confirmed by experimental analysis.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₂H₁₄O₃Calculated from structure
Molecular Weight 206.24 g/mol Calculated from structure
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalogy to similar keto-esters
Boiling Point > 200 °C (at atmospheric pressure)General trend for similar molecular weight aromatic keto-esters
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, acetone). Insoluble in water.Based on the nonpolar aromatic ring and ester group, and analogy to 4-(4-Methylphenyl)-4-oxobutanoic acid's insolubility in water.[1]
Predicted Spectral Data

Due to the absence of experimental spectra, the following predictions are based on established NMR principles and cheminformatic tools.[2][3] These predictions are crucial for the structural confirmation of the synthesized compound.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65d1HAr-H (H6)Deshielded by adjacent carbonyl group.
~7.35t1HAr-H (H4)Aromatic proton.
~7.20m2HAr-H (H3, H5)Aromatic protons.
~3.65s3H-OCH₃Typical chemical shift for a methyl ester.
~3.20t2H-CH₂-C=OMethylene group adjacent to the ketone.
~2.75t2H-CH₂-COOCH₃Methylene group adjacent to the ester.
~2.50s3HAr-CH₃Aromatic methyl group.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~201C=O (ketone)Typical chemical shift for an aryl ketone.
~173C=O (ester)Typical chemical shift for an ester carbonyl.
~138Ar-C (C2)Aromatic carbon bearing the methyl group.
~136Ar-C (C1)Aromatic carbon attached to the carbonyl group.
~132Ar-CH (C4)Aromatic methine.
~131Ar-CH (C6)Aromatic methine.
~128Ar-CH (C5)Aromatic methine.
~125Ar-CH (C3)Aromatic methine.
~52-OCH₃Methyl ester carbon.
~33-CH₂-C=OMethylene carbon adjacent to the ketone.
~29-CH₂-COOCH₃Methylene carbon adjacent to the ester.
~21Ar-CH₃Aromatic methyl carbon.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
~1735C=O stretch (ester)
~1685C=O stretch (aryl ketone)
~1600, ~1480C=C stretch (aromatic)
~1200-1100C-O stretch (ester)

Synthesis and Mechanism

The synthesis of this compound can be logically approached in a two-step process:

  • Friedel-Crafts Acylation: Synthesis of the precursor acid, 4-(2-methylphenyl)-4-oxobutanoic acid, via the reaction of toluene with succinic anhydride.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Toluene Toluene AlCl3 AlCl₃ (Lewis Acid) SuccinicAnhydride Succinic Anhydride IntermediateAcid 4-(2-methylphenyl)-4-oxobutanoic acid AlCl3->IntermediateAcid DCM, 0°C to rt Methanol Methanol H2SO4 H₂SO₄ (catalyst) IntermediateAcid->H2SO4 FinalProduct This compound H2SO4->FinalProduct Reflux

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-(2-methylphenyl)-4-oxobutanoic acid

This reaction is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1] The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride, making it a potent electrophile that then attacks the electron-rich toluene ring.[4] Toluene is an activated aromatic ring, and the methyl group is an ortho, para-director. While the para-substituted product, 4-(4-methylphenyl)-4-oxobutanoic acid, is typically the major product due to reduced steric hindrance, the ortho-isomer will also be formed and can be isolated via chromatography.[5]

Experimental Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

  • Anhydride Addition: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5 °C.

  • Toluene Addition: After the complete addition of succinic anhydride, add toluene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, again maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of ortho and para isomers. Purify the desired ortho-isomer, 4-(2-methylphenyl)-4-oxobutanoic acid, using column chromatography on silica gel.

Step 2: Fischer Esterification

This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[6] Using a large excess of the alcohol (methanol) and a catalytic amount of a strong acid (sulfuric acid) drives the equilibrium towards the product side.[7]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 4-(2-methylphenyl)-4-oxobutanoic acid (1.0 equivalent) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the final product by vacuum distillation or column chromatography.

Potential Applications

Given its structure as a keto-ester, Methyl 4-(2-methylphenyl)-4-oxobutanoic acid is a promising intermediate in various synthetic applications:

  • Heterocyclic Synthesis: The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of various heterocyclic compounds, such as pyridazinones and pyrrolidinones, which are common scaffolds in medicinal chemistry.[8]

  • Asymmetric Synthesis: The ketone functionality can be a handle for stereoselective reductions to introduce a chiral center, leading to the synthesis of enantiomerically pure compounds.

  • Polymer Chemistry: The ester group allows for its potential incorporation into polyester chains, and the aromatic ring can enhance the thermal and mechanical properties of polymers.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aromatic keto-esters should be followed.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.

  • Fire Safety: Keto-esters can be combustible. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound, while not yet extensively documented, represents a valuable synthetic target with considerable potential in research and development. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling, based on the well-understood chemistry of its structural analogs. The detailed protocols and predictive data herein are intended to empower researchers to confidently explore the chemistry and applications of this and related compounds.

References

  • LookChem. (n.d.). 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(6), 103173.
  • Grokipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).
  • Alfa Aesar. (2020, February 18). Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Resources. (n.d.).
  • Spectrum Chemical. (n.d.).
  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938.
  • ResearchGate. (n.d.).
  • The University of Liverpool Repository. (2005, January 5).
  • NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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Methodological & Application

Application Note: Esterification Protocols for 3-(2-Methylbenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

3-(2-Methylbenzoyl)propionic acid (also known systematically as 4-(2-methylphenyl)-4-oxobutanoic acid) is a highly versatile γ-keto acid. In drug development and synthetic organic chemistry, it serves as a critical intermediate for the construction of complex heterocyclic scaffolds, including biologically active pyrrolones, pyridazinones, and non-steroidal anti-inflammatory drug (NSAID) analogs[1].

Esterification of the terminal carboxylic acid is a fundamental transformation required to:

  • Protect the carboxylate moiety during downstream organometallic additions or enolate alkylations.

  • Modulate physicochemical properties , specifically increasing lipophilicity to enhance cell permeability in preliminary in vitro biological assays.

  • Facilitate purification , as the resulting esters often exhibit favorable chromatographic behavior compared to the highly polar free acid.

Mechanistic Causality & Strategy Selection

When esterifying a γ-keto acid like 3-(2-methylbenzoyl)propionic acid, the primary synthetic challenge is achieving complete conversion of the carboxylic acid without inducing unwanted side reactions at the C4 ketone. Because ketones can theoretically undergo ketalization in the presence of alcohols and acid, the reaction conditions must be carefully controlled. Fortunately, the ketalization of aryl ketones is thermodynamically unfavorable compared to esterification, allowing for selective transformation if the correct catalytic system is chosen.

The Fischer Esterification (Acid-Catalyzed)

For robust, highly scalable synthesis, the Fischer esterification remains the gold standard. The reaction operates via the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[2].

Causality in Catalyst Selection: While sulfuric acid (H₂SO₄) is a common catalyst, we strongly recommend p-toluenesulfonic acid (p-TsOH) for 3-(aroyl)propionic acids[3]. p-TsOH provides a milder acidic environment that minimizes the risk of acid-catalyzed aldol self-condensation or degradation of the ketone moiety. By utilizing an excess of the target alcohol (e.g., ethanol) as the solvent, the equilibrium is driven forward via Le Chatelier's principle, eliminating the strict need for a Dean-Stark apparatus in standard small-to-medium scale workflows[2].

The Steglich Esterification (Mild, Base-Promoted)

For applications involving highly sensitive downstream functional groups or when strictly anhydrous, room-temperature conditions are required, coupling agents are preferred[4].

Causality in Reagent Selection: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylurea intermediate. However, without a catalyst, this intermediate can undergo an irreversible rearrangement to a stable, unreactive N-acylurea. To prevent this, 4-Dimethylaminopyridine (DMAP) is added as an acyl transfer catalyst. DMAP rapidly attacks the O-acylurea to form a highly reactive acylpyridinium species, which is subsequently trapped by the alcohol to yield the desired ester.

Experimental Protocols

Protocol A: Scalable Fischer Esterification (Ethyl Ester Synthesis)

Objective: High-yield synthesis of Ethyl 3-(2-methylbenzoyl)propanoate using robust, scalable conditions.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-(2-methylbenzoyl)propionic acid (1.0 equiv, 10 mmol) in absolute ethanol (20 mL)[3].

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.4 equiv, 4 mmol) to the suspension[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Petroleum Ether (1:4, v/v) solvent system[3].

  • Solvent Removal: Upon complete consumption of the starting material, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the excess ethanol.

  • Aqueous Workup: Suspend the crude residue in distilled water (30 mL) and extract with Ethyl Acetate (2 × 50 mL)[3].

  • Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to strictly neutralize residual p-TsOH and extract any unreacted starting acid. Follow with a brine wash (20 mL) and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, AcOEt-petroleum ether, 1:4, v/v) to yield the pure ester[3].

Protocol B: Mild Steglich Esterification (Methyl/Ethyl Ester Synthesis)

Objective: Room-temperature esterification for sensitive substrates.

  • Activation: Dissolve 3-(2-methylbenzoyl)propionic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a dry nitrogen atmosphere.

  • Reagent Addition: Add the desired alcohol (e.g., anhydrous methanol or ethanol, 1.5 equiv) and DMAP (0.1 equiv, 1 mmol) to the solution.

  • Coupling Initiation: Cool the flask to 0°C in an ice bath. Slowly add DCC (1.1 equiv, 11 mmol) dissolved in DCM (10 mL) dropwise over a period of 15 minutes to control the exothermic activation step.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 4–6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

  • Filtration: Filter the heterogeneous suspension through a tightly packed pad of Celite to remove the DCU byproduct. Wash the filter cake with cold DCM (20 mL).

  • Workup: Wash the combined filtrate sequentially with 0.5 M HCl (20 mL) to remove DMAP, saturated NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL). Dry over anhydrous MgSO₄.

  • Purification: Evaporate the solvent under reduced pressure and purify the crude product via silica gel chromatography to isolate the target ester.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and expected outcomes for both esterification strategies, allowing researchers to select the optimal protocol based on their specific laboratory constraints.

ParameterProtocol A: Fischer EsterificationProtocol B: Steglich Esterification
Primary Reagents p-TsOH, Excess AlcoholDCC, DMAP, Stoichiometric Alcohol
Reaction Temperature 80°C (Reflux)0°C to Room Temperature
Reaction Time 6 – 8 hours4 – 6 hours
Typical Yield 85% – 92%75% – 85%
Scalability Excellent (Gram to Kilogram scale)Moderate (Limited by DCU removal)
Primary Byproduct Water (H₂O)Dicyclohexylurea (DCU)
Best Used For Bulk intermediate synthesisSensitive downstream applications

Decision Workflow & Pathway Visualization

EsterificationWorkflow Start 3-(2-Methylbenzoyl)propionic Acid Decision Select Esterification Strategy Start->Decision Fischer Fischer Esterification (p-TsOH, EtOH, Reflux) Decision->Fischer Scalable / Robust Steglich Steglich Esterification (DCC, DMAP, RT) Decision->Steglich Mild / Fast FischerMech Protonation & Nucleophilic Attack (PADPED Mechanism) Fischer->FischerMech SteglichMech O-Acylurea Intermediate Formation Steglich->SteglichMech WorkupF Aqueous Workup & Solvent Evaporation FischerMech->WorkupF WorkupS Filter DCU Byproduct & Column Chromatography SteglichMech->WorkupS Product Esterified Target Compound WorkupF->Product WorkupS->Product

Logical decision tree and workflow for 3-(2-methylbenzoyl)propionic acid esterification.

References

  • [1] Rational design and synthesis of new pyrrolone candidates as prospective insecticidal agents against Culex pipiens L. Larvae. Scientific Reports (via NCBI PMC). Available at:[Link]

  • [2] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

  • [4] Ester synthesis by esterification. Organic Chemistry Portal. Available at:[Link]

Sources

Reagents for reducing methyl 4-(2-methylphenyl)-4-oxobutanoate ketone group

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Reduction of Methyl 4-(2-methylphenyl)-4-oxobutanoate

Abstract

The reduction of the ketone functionality in this compound is a critical transformation for accessing the corresponding chiral or racemic β-hydroxy ester, a valuable building block in pharmaceutical and materials science research. This guide provides a comprehensive overview of both non-selective and highly stereoselective methods for this reduction. We delve into the mechanistic rationale behind reagent selection, offer detailed, field-tested protocols, and present troubleshooting insights for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of a Targeted Reduction

This compound is a β-keto ester whose reduction to methyl 4-hydroxy-4-(2-methylphenyl)butanoate presents a key synthetic challenge and opportunity. The primary goal is the selective reduction of the ketone carbonyl group while preserving the chemically less reactive ester moiety. Furthermore, the reduction of the prochiral ketone generates a new stereocenter. The ability to control the stereochemical outcome of this transformation is paramount for the synthesis of enantiomerically pure compounds, which is often a regulatory and efficacy requirement in drug development. This document details two primary approaches: a robust method for generating the racemic alcohol using sodium borohydride and advanced catalytic systems for accessing specific enantiomers with high fidelity.

Part 1: Chemoselective Racemic Reduction

For applications where a racemic mixture of the alcohol is sufficient, sodium borohydride (NaBH₄) is the reagent of choice. Its widespread use is attributed to its remarkable chemoselectivity, operational simplicity, and mild reaction conditions.

Expertise & Rationale: Why Sodium Borohydride?

Sodium borohydride is a mild reducing agent, perfectly suited for the selective reduction of aldehydes and ketones.[1][2][3] Unlike more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will not typically reduce esters, amides, or carboxylic acids under standard conditions.[1][4] This inherent chemoselectivity obviates the need for protecting the ester group in our target molecule, streamlining the synthetic sequence and improving overall efficiency. The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate.[5][6]

Reaction Mechanism: Hydride Attack

The reduction proceeds via a two-step mechanism.[1] First, the borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone.[7][8] This breaks the carbon-oxygen π-bond, forming a tetracoordinate borate-alkoxide intermediate. In the second step, the solvent (e.g., methanol) protonates the alkoxide to yield the final secondary alcohol product.[1][8]

G cluster_0 Step 1: Nucleophilic Hydride Addition cluster_1 Step 2: Protonation Ketone This compound Intermediate Alkoxyborate Intermediate Ketone->Intermediate H⁻ attack NaBH4 NaBH₄ NaBH4->Intermediate Product Methyl 4-hydroxy-4-(2-methylphenyl)butanoate Intermediate->Product Proton Transfer Solvent Methanol (Solvent) Solvent->Product

Caption: Mechanism of NaBH₄ reduction of a ketone.

Experimental Protocol: Racemic Reduction

This protocol details the reduction of this compound to its corresponding racemic alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous methanol (approx. 0.25 M concentration) in a round-bottom flask equipped with a magnetic stirrer.[9]

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.[10]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9][11]

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7). Hydrogen gas evolution will be observed.

  • Work-up: Remove the methanol under reduced pressure using a rotary evaporator.[9] Partition the remaining aqueous residue between ethyl acetate and deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[10][11]

  • Purification: Purify the crude alcohol by silica gel column chromatography.

ParameterValueRationale
Substrate Conc. ~0.25 MEnsures efficient reaction kinetics while allowing for effective heat dissipation.[9]
Temperature 0 °C to RTInitial low temperature controls the exothermic reaction; warming ensures completion.
Solvent MethanolGood solvent for the substrate and NaBH₄; acts as the proton source.[6]
NaBH₄ Equiv. 1.2 eq.A slight excess ensures complete reduction of the ketone.
Quenching Agent 1 M HClNeutralizes excess borohydride and facilitates the work-up.[12]

Part 2: Stereoselective (Asymmetric) Reduction

Achieving high enantioselectivity requires the use of chiral catalysts that can differentiate between the two prochiral faces of the ketone. Here, we present two powerful, state-of-the-art catalytic methods.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[13][14] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.

Expertise & Rationale: The predictability and high enantiomeric excess (ee) achievable make the CBS reduction a cornerstone of asymmetric synthesis.[14][15] The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery from the borane-THF complex to one specific face of the ketone.[13][16] The stereochemical outcome is predictable based on the chirality of the catalyst used.[17]

G cluster_0 CBS Reduction Workflow Start Prepare Anhydrous Reaction Setup Add_Catalyst Add (S)-Me-CBS Catalyst & Borane-THF Start->Add_Catalyst Cool Cool to -20 °C Add_Catalyst->Cool Add_Ketone Slowly Add Ketone Substrate Cool->Add_Ketone React Stir at -20 °C Add_Ketone->React Monitor Monitor by Chiral HPLC/TLC React->Monitor Quench Quench with Methanol Monitor->Quench Reaction Complete Workup Aqueous Work-up & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product (R)-Alcohol Product Purify->Product

Caption: General workflow for a CBS reduction.

Experimental Protocol: (R)-Alcohol via (S)-Me-CBS Catalyst

  • To a flame-dried, three-neck flask under an argon atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (1.0 M in THF, 0.6 eq.) dropwise at room temperature and stir for 15 minutes.

  • Cool the mixture to -20 °C.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via syringe pump over 30 minutes.

  • Stir the reaction at -20 °C for several hours, monitoring by TLC or chiral HPLC.

  • Quenching: Upon completion, slowly add methanol dropwise at -20 °C until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature, add 1 M HCl, and stir for 30 minutes. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield the enantiomerically enriched (R)-alcohol.

ParameterValueRationale
Catalyst (S)-Me-CBSChiral catalyst that directs the formation of the (R)-alcohol.[17]
Catalyst Loading 5-10 mol%Sufficient for high catalytic turnover and enantioselectivity.
Borane Source BH₃·THFStoichiometric reducing agent activated by the CBS catalyst.[13]
Solvent Anhydrous THFAprotic solvent required for the stability of the borane reagent.
Temperature -20 °CLower temperatures generally lead to higher enantioselectivity.
Method B: Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation is a powerful catalytic method that utilizes a chiral ruthenium-BINAP catalyst system to reduce ketones with exceptional enantioselectivity, often exceeding 99% ee.[18][19] It can be performed as a transfer hydrogenation, using a safe hydrogen source like isopropanol.

Expertise & Rationale: This method is highly valued in industrial settings due to its excellent atom economy, low catalyst loadings (high turnover numbers), and broad substrate scope.[18][20] The bifunctional nature of the catalyst, involving a metal-ligand interaction, facilitates a highly organized transition state, leading to precise stereochemical control.[21]

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • In a Schlenk flask under an argon atmosphere, dissolve the chiral catalyst, such as RuCl (0.01 eq.).

  • Add a degassed 5:2 mixture of formic acid and triethylamine (HCO₂H/NEt₃) as the hydrogen source.

  • Add the this compound substrate (1.0 eq.).

  • Stir the homogeneous solution at room temperature for 12-24 hours.

  • Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by silica gel chromatography.

ParameterValueRationale
Catalyst RuClA well-established Noyori-type catalyst for asymmetric transfer hydrogenation.[22]
Catalyst Loading 0.1-1 mol%Demonstrates the high efficiency and turnover of the catalytic system.[18]
Hydrogen Source HCOOH/NEt₃ azeotropeA convenient and safe source of hydrogen for transfer hydrogenation.[22]
Solvent None (or DMF)Often run in the HCOOH/NEt₃ mixture or with a co-solvent like DMF.[22]
Temperature Room Temp.The high activity of the catalyst allows for mild reaction conditions.

Part 3: Purification and Analysis

The resulting methyl 4-hydroxy-4-(2-methylphenyl)butanoate is a hydroxy ester, which can be prone to specific side reactions and require careful handling during purification.

Purification Challenges and Solutions
  • Thermal Lability: Hydroxy esters can be sensitive to heat, which may cause degradation or side reactions.[23] During solvent removal, it is crucial to use a rotary evaporator with a low-temperature water bath and a high vacuum to minimize thermal stress.[23]

  • Intramolecular Lactonization: Under acidic or basic conditions, or upon heating, the hydroxy ester can undergo intramolecular cyclization to form the corresponding γ-lactone. This is a common byproduct that must be separated.

  • Purification Technique: Flash column chromatography on silica gel is the most effective method for separating the desired hydroxy ester from non-polar starting material and more polar byproducts.[10] For thermally sensitive compounds, low-temperature preparative HPLC is an alternative.[23]

Characterization
  • Structural Verification: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

  • Stereochemical Analysis: For asymmetric reductions, the enantiomeric excess (ee) must be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase.

Conclusion

The reduction of the ketone in this compound can be accomplished through several effective methods. For generating racemic material, sodium borohydride offers a simple, chemoselective, and cost-effective solution. For accessing specific enantiomers, catalytic asymmetric methods such as the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation provide outstanding levels of stereocontrol and efficiency. The choice of method will ultimately depend on the specific stereochemical requirements, scale, and available resources of the research or development program. Careful execution of the appropriate protocol and purification strategy will yield the desired β-hydroxy ester in high purity.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

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  • Stewart, J. D., et al. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society, 123(9), 2131-2132.
  • Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

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  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556.
  • Guernik, S., et al. (2001). Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids.
  • Werkmeister, S., et al. (2014). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 43(32), 12269-12279.
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  • SynArchive. Noyori Asymmetric Hydrogenation. [Link]

  • ACS Publications. (2025, August 27).
  • Myers, A. G., et al. (2007). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. Organic letters, 9(12), 2269-2272.
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  • Xie, J. H., et al. (2012). Chiral Iridium Catalysts Bearing Spiro Pyridine-Aminophosphine Ligands Enable Highly Efficient Asymmetric Hydrogenation of β-Aryl β-Ketoesters.
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  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]

  • University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • ResearchGate. (2025, August 6). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast | Request PDF. [Link]

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  • Vertellus. Chemoselective and stereoselective reductions with modified borohydride reagents. [Link]

  • Google Patents.
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  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]

  • Wikipedia. Carbonyl reduction. [Link]

  • Toste, F. D., et al. (2014). Asymmetric Synthesis of Hydroxy Esters with Multiple Stereocenters via a Chiral Phosphoric Acid Catalyzed Kinetic Resolution. The Journal of Organic Chemistry, 79(23), 11537-11553.
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  • Zhang, G., et al. (2012).
  • Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
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  • Al-Tel, T. H., et al. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)
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Sources

Application Notes and Protocols for Grignard Reactions with Sterically Hindered ortho-Tolyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Steric Encumbrance in Carbon-Carbon Bond Formation

The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients. However, when the carbonyl substrate is sterically hindered, as is the case with ortho-tolyl ketones, the reaction can be sluggish and plagued by side reactions, leading to diminished yields of the desired tertiary alcohol.[3][4] The bulky ortho-methyl group shields the electrophilic carbonyl carbon, impeding the approach of the nucleophilic Grignard reagent.[5] This application note provides a detailed guide to understanding and overcoming these challenges, offering optimized protocols for successful Grignard reactions with sterically hindered ortho-tolyl ketones.

Mechanistic Considerations and Competing Pathways

While the Grignard reaction is often depicted as a straightforward nucleophilic addition, the reality with sterically hindered substrates is more complex. The steric congestion around the carbonyl group can favor alternative reaction pathways, primarily enolization and reduction.[1] In some cases, a single electron transfer (SET) mechanism may also be operative.[1][6]

  • Nucleophilic Addition (Desired Pathway): The Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the tertiary alcohol.[2]

  • Enolization (Side Reaction): The Grignard reagent, being a strong base, can abstract an alpha-proton from the ketone, forming a magnesium enolate.[1] Upon workup, this regenerates the starting ketone, leading to lower conversion and yield.

  • Reduction (Side Reaction): If the Grignard reagent possesses a β-hydrogen, it can act as a hydride donor, reducing the ketone to a secondary alcohol via a six-membered cyclic transition state.[1][5]

The prevalence of these side reactions is exacerbated by the steric hindrance of the ortho-tolyl group, which raises the activation energy for the desired nucleophilic addition.

Diagram: Competing Pathways in Grignard Reactions of Hindered Ketones

G cluster_0 Reaction Start cluster_1 Reaction Pathways cluster_2 Products ortho-Tolyl Ketone ortho-Tolyl Ketone Nucleophilic Addition Nucleophilic Addition ortho-Tolyl Ketone->Nucleophilic Addition Slower due to steric hindrance Enolization Enolization ortho-Tolyl Ketone->Enolization Competitive Reduction Reduction ortho-Tolyl Ketone->Reduction If R has β-H Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Nucleophilic Addition Grignard Reagent (R-MgX)->Enolization Acts as base Grignard Reagent (R-MgX)->Reduction Acts as hydride donor Tertiary Alcohol (Desired) Tertiary Alcohol (Desired) Nucleophilic Addition->Tertiary Alcohol (Desired) Starting Ketone (Recovered) Starting Ketone (Recovered) Enolization->Starting Ketone (Recovered) Secondary Alcohol Secondary Alcohol Reduction->Secondary Alcohol

Caption: Competing reaction pathways in the Grignard reaction with sterically hindered ketones.

Optimized Protocols for ortho-Tolyl Ketones

To favor the desired nucleophilic addition, several strategies can be employed. These include the use of additives to enhance the electrophilicity of the carbonyl carbon and careful control of reaction parameters.

Protocol 1: Standard Grignard Reaction

This protocol is a baseline and may be sufficient for less hindered ortho-tolyl ketones or with highly reactive Grignard reagents.

Materials:

  • ortho-Tolyl ketone

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Dissolve the ortho-tolyl ketone (1.0 eq) in anhydrous THF and add it to the reaction flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the Grignard reagent (1.2 - 2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cerium(III) Chloride Mediated Grignard Reaction (Luche Reaction Conditions)

The use of anhydrous cerium(III) chloride is highly recommended for sterically hindered ketones as it significantly enhances the rate of nucleophilic addition while suppressing enolization and other side reactions.[7][8][9] The cerium ion is believed to act as a strong Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity.[10]

Materials:

  • Anhydrous cerium(III) chloride (CeCl₃), freshly dried under vacuum at 140-150 °C for 2 hours.

  • ortho-Tolyl ketone

  • Grignard reagent

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

Procedure:

  • Set up the reaction as described in Protocol 1.

  • To the reaction flask, add anhydrous CeCl₃ (1.2 eq) and anhydrous THF. Stir the resulting slurry vigorously for 1-2 hours at room temperature to ensure proper activation.

  • Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Dissolve the ortho-tolyl ketone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold cerium slurry.

  • Slowly add the Grignard reagent (1.1 eq) dropwise to the reaction mixture, maintaining the internal temperature below -70 °C.[11]

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and perform the workup and purification as described in Protocol 1.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Flame-dry glassware Flame-dry glassware Inert atmosphere (N2/Ar) Inert atmosphere (N2/Ar) Flame-dry glassware->Inert atmosphere (N2/Ar) Prepare anhydrous solvents Prepare anhydrous solvents Inert atmosphere (N2/Ar)->Prepare anhydrous solvents Dissolve ortho-tolyl ketone Dissolve ortho-tolyl ketone Prepare anhydrous solvents->Dissolve ortho-tolyl ketone Cool to specified temp. Cool to specified temp. Dissolve ortho-tolyl ketone->Cool to specified temp. Slowly add Grignard reagent Slowly add Grignard reagent Cool to specified temp.->Slowly add Grignard reagent Monitor by TLC Monitor by TLC Slowly add Grignard reagent->Monitor by TLC Quench with sat. NH4Cl Quench with sat. NH4Cl Monitor by TLC->Quench with sat. NH4Cl Extract with ether Extract with ether Quench with sat. NH4Cl->Extract with ether Dry and concentrate Dry and concentrate Extract with ether->Dry and concentrate Column chromatography Column chromatography Dry and concentrate->Column chromatography

Caption: A generalized experimental workflow for the Grignard reaction.

Data Summary: Comparative Yields

The following table summarizes typical expected yields for the Grignard reaction with a model ortho-tolyl ketone under different conditions. Actual yields may vary depending on the specific substrates and reaction scale.

ProtocolAdditiveTemperature (°C)Typical Yield (%)Notes
1None0 to RT40-60Significant recovery of starting material and/or reduction byproduct may be observed.
2Anhydrous CeCl₃-7885-95Significantly suppresses side reactions, leading to cleaner product formation.[10]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[11] Ensure all glassware is rigorously dried and anhydrous solvents are used to prevent quenching of the reagent.

  • Quality of Grignard Reagent: The concentration of the Grignard reagent should be accurately determined by titration prior to use.

  • Temperature Control: For sterically hindered substrates, maintaining low temperatures, especially during the addition of the Grignard reagent, is crucial to minimize side reactions.[11][12]

  • Alternative: Barbier Reaction: In cases where the Grignard reaction fails, the Barbier reaction, where the organometallic reagent is generated in situ, can be a viable alternative.[13][14] Mechanochemical adaptations of the Barbier reaction have also shown promise for hindered substrates.[15][16]

Conclusion

The successful execution of Grignard reactions on sterically hindered ortho-tolyl ketones is achievable with careful consideration of the competing reaction pathways and optimization of the reaction conditions. The use of cerium(III) chloride as a Lewis acid additive is a particularly effective strategy to promote the desired nucleophilic addition and achieve high yields of the corresponding tertiary alcohols. The protocols and insights provided in this application note offer a robust framework for researchers in drug development and other scientific fields to effectively utilize the Grignard reaction for the synthesis of complex molecules featuring this challenging structural motif.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

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  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. Retrieved from [Link]

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  • ChemRxiv. (n.d.). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard reagents/cerium(III) chloride. Retrieved from [Link]

  • PubMed. (2023, September 25). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved from [Link]

  • Anonymous. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

  • OSTI.GOV. (1989, June 7). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Retrieved from [Link]

  • Anonymous. (n.d.). Grignard reagent formation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • IUPAC. (n.d.). Carbonyl addition reactions promoted by cerium reagents. Retrieved from [Link]

  • PMC. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Retrieved from [Link]

  • PMC. (2018, May 23). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The - cerium(III) chloride monohydrate - Organic Syntheses Procedure. Retrieved from [Link]

  • Wax Studios. (n.d.). Grignard Reaction With Ketone. Retrieved from [Link]

  • Anonymous. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones | Request PDF. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions : r/chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

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Sources

A Practical Guide to Determining the Hydrolysis Rate of Methyl 3-(2-methylbenzoyl)propionate: Mechanisms, Protocols, and Data Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The stability of an ester-containing active pharmaceutical ingredient (API) or prodrug, such as methyl 3-(2-methylbenzoyl)propionate, is a critical parameter in drug development. Ester hydrolysis is a primary degradation pathway that can impact a drug's shelf-life, bioavailability, and therapeutic efficacy.[1][2] This application note provides a comprehensive guide for researchers to accurately determine the hydrolysis rates of this compound under various conditions. We delve into the underlying chemical mechanisms, present detailed step-by-step protocols for kinetic studies under acidic and basic conditions, and outline the necessary data analysis to derive robust kinetic parameters. The methodologies are centered around the use of High-Performance Liquid Chromatography (HPLC) for its specificity and sensitivity in monitoring the reaction progress.

Theoretical Framework: The Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[3] The reaction is typically catalyzed by either acid or base, with each following a distinct, yet related, mechanistic pathway.[4][5] Understanding these mechanisms is fundamental to designing experiments and interpreting the resulting kinetic data.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (⁻OCH₃) leaving group to form the carboxylic acid. In the presence of excess base, the carboxylic acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion and making it effectively irreversible.[4][5]

dot graph "Base_Catalyzed_Hydrolysis" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ..

Caption: Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution.
Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process.[3][4] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates methanol to regenerate the acid catalyst and form the carboxylic acid product.[6] To drive the reaction forward, a large excess of water is typically used.[4]

Factors Influencing Hydrolysis Rate
  • pH: The rate of hydrolysis is highly pH-dependent. It is generally slowest near neutral pH and increases significantly under both acidic and basic conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be modeled using the Arrhenius equation to determine the activation energy of the reaction.

  • Steric Hindrance: The 2-methyl group on the benzoyl ring of the title compound introduces steric hindrance around the carbonyl group. This can slow the rate of nucleophilic attack compared to an unsubstituted benzoylpropionate ester.

Analytical Methodology: HPLC for Kinetic Monitoring

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred technique for monitoring the hydrolysis of methyl 3-(2-methylbenzoyl)propionate.[7] Its ability to separate the relatively nonpolar ester from its more polar carboxylic acid product provides a robust means to quantify the concentration of each species over time.[8][9] The benzoyl chromophore allows for sensitive detection using a standard UV detector.[10]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} ..

Caption: A systematic workflow ensures reproducible kinetic data.

Experimental Protocols

These protocols outline the determination of hydrolysis rates under specific conditions. A pH-rate profile can be generated by repeating these experiments across a range of pH values using appropriate buffer systems (e.g., phosphate, acetate).[11][12]

Protocol 3.1: Hydrolysis in Basic Media (pH 12)

This protocol uses pseudo-first-order conditions, where the concentration of hydroxide is in large excess compared to the ester, simplifying the data analysis.[13]

1. Materials and Reagents:

  • Methyl 3-(2-methylbenzoyl)propionate

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Volumetric flasks, pipettes, and autosampler vials

  • Constant temperature water bath or incubator

  • Validated RP-HPLC system with UV detector

2. Preparation of Solutions:

  • Ester Stock Solution (10 mg/mL): Accurately weigh 100 mg of methyl 3-(2-methylbenzoyl)propionate and dissolve in 10 mL of ACN.

  • Reaction Buffer (0.01 M NaOH, pH 12): Prepare a 0.01 M NaOH solution in water.

  • Quenching Solution (0.01 M HCl): Prepare a 0.01 M HCl solution in a 50:50 ACN:water mixture.

3. Experimental Procedure:

  • Pre-heat the Reaction Buffer (e.g., 100 mL) to the desired temperature (e.g., 37°C ± 0.5°C) in a water bath.[12]

  • To initiate the reaction (t=0), add a small volume of the Ester Stock Solution to the pre-heated buffer to achieve a final ester concentration of ~50-100 µg/mL. Mix thoroughly.

  • Immediately withdraw the first aliquot (t=0, e.g., 0.5 mL) and add it to a vial containing an equal volume of Quenching Solution (e.g., 0.5 mL). This stops the reaction.

  • Continue to withdraw aliquots at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes). Quench each sample immediately as described in step 3.

  • Analyze all quenched samples by HPLC.

4. Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile

  • Gradient: 40% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm[10]

  • Injection Volume: 10 µL

Protocol 3.2: Hydrolysis in Acidic Media (pH 1.2)

This protocol mimics conditions found in the stomach and follows a similar procedure to the basic hydrolysis study.

1. Reagent Modification:

  • Reaction Buffer (0.1 M HCl, pH ~1.2): Prepare a 0.1 M HCl solution in water.[12]

  • Quenching Solution (0.1 M NaOH): Prepare a 0.1 M NaOH solution in a 50:50 ACN:water mixture.

2. Experimental Procedure:

  • Follow the same procedure as in Protocol 3.1, substituting the acidic Reaction Buffer and basic Quenching Solution.

  • Note that acid-catalyzed hydrolysis is often much slower than base-catalyzed hydrolysis.[5] Therefore, sampling intervals may need to be extended significantly (e.g., hours or days).

Data Analysis and Presentation

The goal of the kinetic analysis is to determine the observed rate constant (kobs).

1. Calculation of Pseudo-First-Order Rate Constant: Under pseudo-first-order conditions (where [OH⁻] or [H⁺] is constant), the rate of hydrolysis depends only on the concentration of the ester. The integrated rate law is:

ln([Ester]t) = -kobst + ln([Ester]₀)

Where:

  • [Ester]t is the concentration (or peak area) of the ester at time t.

  • [Ester]₀ is the initial concentration (or peak area) at t=0.

  • kobs is the pseudo-first-order rate constant.

A plot of ln([Ester]t) versus time (t) will yield a straight line with a slope equal to -kobs.[13]

2. Calculation of Second-Order Rate Constant: For base-catalyzed hydrolysis, the second-order rate constant (k₂) can be calculated from the pseudo-first-order constant:

k₂ = kobs / [OH⁻]

3. Half-Life Calculation: The half-life (t½), the time required for 50% of the ester to hydrolyze, can be calculated as:

t½ = 0.693 / kobs[14]

4. Data Summary: Results should be tabulated for clarity, allowing for easy comparison of hydrolysis rates under different conditions.

Condition (pH)Temperature (°C)kobs (s⁻¹)Half-Life (t½) (min)R² of Linear Fit
1.237ValueValue>0.99
7.4 (Simulated)37ValueValue>0.99
12.037ValueValue>0.99

Conclusion

This application note provides a robust framework for determining the hydrolysis rates of methyl 3-(2-methylbenzoyl)propionate. By employing the detailed HPLC-based protocols and data analysis methods described herein, researchers in drug development can obtain accurate and reliable stability data. This information is crucial for predicting in-vivo performance, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of potential drug candidates.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Connor, K. A., & Whelpton, R. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]

  • Gong, L., et al. (2018). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • Chemistry LibreTexts. (2022, February 1). 15.9: Hydrolysis of Esters. [Link]

  • Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. [Link]

  • Irie, T., et al. (1990). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 34(4), 547-551. [Link]

  • Abid, F., et al. (2011). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. ResearchGate. [Link]

  • Majumdar, S., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 28(7), 1672-1685. [Link]

  • Ntie-Kang, F., et al. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2419. [Link]

  • Noszál, B., et al. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of the American Chemical Society, 128(29), 9512-9519. [Link]

  • BrainKart. (2016, March 12). Determination of rate constant of acid catalysed hydrolysis of an ester. [Link]

  • SSRG International Journals. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). [Link]

  • SIELC Technologies. Separation of Benzoylprop-ethyl on Newcrom R1 HPLC column. [Link]

  • ChemRxiv. (2020). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Khan, Z., & Shaheen, R. (2007). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]

  • Indian Journal of Chemistry. (1993). Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H). [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Cavrini, V., et al. (1987). Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(1), 21-32. [Link]

  • Zenodo. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • ResearchGate. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

  • Google Patents.
  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. [Link]

  • Wikipedia. Methyl propionate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Methyl 4-(2-methylphenyl) and 4-(4-methylphenyl) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Protocols, and FAQs for Biaryl Positional Isomer Resolution

Welcome to the Technical Support Center. The chromatographic separation of positional isomers—specifically the ortho (2-methylphenyl) and para (4-methylphenyl) variants of biaryl systems—presents a rigorous challenge in drug development and synthetic validation. Because these isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), traditional hydrophobic separation strategies often fail. This guide provides field-proven, mechanistically grounded methodologies to achieve baseline resolution by exploiting 3D steric conformations.

Mechanistic Principles of Isomer Separation

The fundamental causality behind separating 2-methylphenyl and 4-methylphenyl isomers lies in their geometry. The position of the methyl substituent dictates the planarity of the molecule, which significantly influences separation efficiency[1].

  • 2-Methylphenyl (Ortho) Isomer: The methyl group creates a steric clash with the adjacent aromatic ring, forcing the biaryl system out of coplanarity. This twisted, non-planar conformation prevents deep intercalation into rigid stationary phases.

  • 4-Methylphenyl (Para) Isomer: Lacking this steric hindrance, the molecule adopts a more planar geometry, allowing for maximized surface area contact and stronger π-π stacking interactions with the stationary phase.

Mechanism cluster_0 Analyte Conformation cluster_1 Stationary Phase Interaction Ortho 2-Methylphenyl Isomer (Non-Planar / Twisted) Weak Weak π-π Interaction (Steric Clash) Ortho->Weak Para 4-Methylphenyl Isomer (Planar / Flat) Strong Strong π-π Interaction (Deep Intercalation) Para->Strong Elute1 Early Elution (Lower Retention) Weak->Elute1 Elute2 Late Elution (Higher Retention) Strong->Elute2

Mechanistic basis for the chromatographic separation of planar vs. non-planar positional isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-methylphenyl and 4-methylphenyl isomers are co-eluting on a standard C18 column. How do I resolve them? Causality & Solution: Standard C18 columns separate analytes primarily based on hydrophobicity. Since positional isomers have identical lipophilicity, C18 phases lack the shape selectivity required for baseline resolution. If co-elution occurs on a C18 column, you must transition to a stationary phase with alternative selectivities, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column[2]. These columns engage in π-π interactions that are highly sensitive to the planarity of the analyte.

Q2: I switched to a Phenyl-Hexyl column, but the resolution is still poor. What mobile phase adjustments should I make? Causality & Solution: The choice of organic modifier is critical. If you are using Acetonitrile (MeCN), it may be competing with the stationary phase for π-π interactions, thereby masking the column's shape selectivity. Switch your organic modifier to Methanol (MeOH). As a protic solvent, MeOH does not possess π-electrons and will not disrupt the delicate π-π stacking between the planar 4-methylphenyl isomer and the phenyl stationary phase.

Q3: Why does the 2-methylphenyl isomer consistently elute before the 4-methylphenyl isomer? Causality & Solution: This elution order is driven by steric hindrance. For example, in the separation of methyl-substituted positional isomers on a Phenyl-Hexyl column, the 2-methylphenyl isomer elutes significantly earlier than the 4-methylphenyl isomer[3]. The ortho-methyl group prevents the molecule from lying flat against the stationary phase, reducing retention. The para-isomer is flatter, interacts more strongly, and is retained longer.

Quantitative Data Summary

The following table summarizes the validated chromatographic behavior and retention times for positional isomers using a shape-selective stationary phase[3].

Positional IsomerConformationRetention Time (min)Column TypeMobile PhaseSeparation Status
2-Methylphenyl (ortho)Twisted / Non-planar13.06Phenyl-Hexyl95% H2O / 5% MeCNBaseline resolved
3-Methylphenyl (meta)Intermediate16.70Phenyl-Hexyl95% H2O / 5% MeCNPartially resolved
4-Methylphenyl (para)Flat / Planar17.33Phenyl-Hexyl95% H2O / 5% MeCNPartially resolved

Data reflects isocratic elution at 0.1% formic acid modification. Note the significant >4 minute retention gap between the ortho and para isomers due to steric-driven shape selectivity.

Experimental Protocol: Self-Validating HPLC Method for Isomer Resolution

This step-by-step methodology is designed as a self-validating system. It includes a mandatory System Suitability Test (SST) to verify that the column's shape selectivity is actively engaging before processing critical samples.

Phase 1: System & Mobile Phase Preparation

  • Aqueous Phase (A): Prepare LC-MS grade Water with 0.1% Formic Acid.

  • Organic Phase (B): Prepare LC-MS grade Methanol with 0.1% Formic Acid. (Note: MeCN can be used for highly polar derivatives as seen in[3], but MeOH is prioritized for neutral biaryl esters to maximize π-π selectivity).

  • Stationary Phase: Install a Phenyl-Hexyl or PFP column (e.g., 100 x 2.1 mm, 2.6 µm core-shell particles).

Phase 2: Instrument Parameters

  • Set the column oven temperature to 40 °C . Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and reducing peak tailing for rigid biaryl systems.

  • Set the flow rate to 0.4 mL/min .

  • Configure the UV detector to 254 nm (optimal for conjugated aromatic systems).

Phase 3: Gradient Elution Profile

  • 0.0 – 2.0 min: Isocratic hold at 5% B to focus the analyte band.

  • 2.0 – 15.0 min: Linear gradient from 5% B to 60% B.

  • 15.0 – 18.0 min: Column wash at 95% B.

  • 18.0 – 22.0 min: Re-equilibration at 5% B.

Phase 4: System Suitability Test (SST) & Validation

  • Inject a 1:1 reference standard mixture of the 2-methylphenyl and 4-methylphenyl isomers.

  • Validation Gate: Calculate the chromatographic resolution (

    
    ).
    
    • If

      
       : The system is validated. Proceed with sample analysis.
      
    • If

      
       : The system fails validation. Corrective Action: Verify that the column is not degraded (loss of phenyl phase) and ensure no strong π-competing solvents are contaminating the mobile phase lines.
      

HPLC_Workflow Start Start: Isomer Mixture (2-methyl vs 4-methyl) Screening Initial Screening C18 Column, H2O/MeCN Start->Screening Decision1 Resolution > 1.5? Screening->Decision1 OptMobile Switch Solvent to MeOH (Enhance π-π Selectivity) Decision1->OptMobile No Success Method Validated Baseline Separation Decision1->Success Yes Decision2 Resolution > 1.5? OptMobile->Decision2 ChangeStat Change Stationary Phase (Phenyl-Hexyl or PFP) Decision2->ChangeStat No Decision2->Success Yes ChangeStat->Success Rs > 1.5

Decision-making flowchart for HPLC method development of biaryl positional isomers.

References
  • [3] Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: PMC / NIH URL: [Link]

  • [1] Title: Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphines Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Methylphenyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges posed by steric hindrance in reactions involving 2-methylphenyl ketones. The ortho-methyl group on the phenyl ring presents a significant steric barrier, often leading to low yields, incomplete reactions, and undesired side products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully navigate these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the inherent reactivity and challenges associated with 2-methylphenyl ketones.

Q1: Why is steric hindrance such a significant issue with 2-methylphenyl ketones?

A: The core issue lies in the proximity of the ortho-methyl group to the carbonyl carbon. This bulky substituent physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon.[1][2][3] This steric clash increases the activation energy of the desired nucleophilic addition, slowing down the reaction rate and often favoring alternative reaction pathways.[4]

Q2: What are the most common side reactions observed when working with 2-methylphenyl ketones?

A: Due to the hindered nature of the carbonyl group, nucleophiles may act as bases instead of nucleophiles, leading to enolization of the ketone.[4][5] In the case of Grignard reagents with β-hydrogens, reduction of the ketone to the corresponding alcohol can be a significant side reaction.[4][5] For olefination reactions like the Wittig, the sterically demanding environment can lead to low yields or complete failure of the reaction, especially with stabilized ylides.[6][7]

Q3: What general strategies can be employed to mitigate steric hindrance in these reactions?

A: There are several effective strategies:

  • Reagent Selection: Employ smaller, more reactive nucleophiles. For instance, organolithium reagents are generally more reactive and less sterically demanding than Grignard reagents.[4][8][9][10]

  • Reaction Conditions: Modifying reaction parameters such as temperature can be beneficial. Lowering the temperature can sometimes suppress side reactions, while in other cases, higher temperatures may be needed to overcome the activation energy barrier.[4]

  • Catalysis: The use of specific catalysts can activate the carbonyl group, making it more susceptible to nucleophilic attack. Lewis acids like cerium(III) chloride are particularly effective in this regard.[4]

  • Alternative Reactions: When a standard reaction consistently fails, switching to a more suitable alternative is often the best approach. For example, the Horner-Wadsworth-Emmons reaction is a superior choice for the olefination of sterically hindered ketones compared to the Wittig reaction.[6][11][12]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution framework for specific experimental challenges.

A. Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Problem 1: Low or no conversion of the starting 2-methylphenyl ketone in a Grignard reaction.

  • Possible Cause: The Grignard reagent is not reactive enough to overcome the steric hindrance.

  • Solution:

    • Switch to an Organolithium Reagent: Organolithium reagents are more nucleophilic and generally provide better yields with sterically hindered ketones.[8][9][10]

    • Employ a Lewis Acid Catalyst (Luche Conditions): The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly enhance the rate of nucleophilic addition.[4][13] This is the basis of the Luche reduction, which promotes 1,2-addition to carbonyls.[14][15][16]

Problem 2: The primary product of my Grignard reaction is the alcohol resulting from reduction of the ketone, not the desired addition product.

  • Possible Cause: The Grignard reagent possesses β-hydrogens and is acting as a reducing agent.

  • Solution:

    • Use a Grignard Reagent without β-Hydrogens: If the synthesis allows, switch to a Grignard reagent such as methylmagnesium bromide or phenylmagnesium bromide.[5]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition pathway over reduction.[5]

B. Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Problem 3: The Wittig reaction with my 2-methylphenyl ketone is giving a very low yield or failing completely.

  • Possible Cause 1: The phosphonium ylide is too stable and not reactive enough. Stabilized ylides (e.g., those containing an adjacent ester or ketone) are particularly problematic with hindered ketones.[6][7]

  • Solution 1: Use a more reactive, unstabilized ylide, such as one prepared from an alkyltriphenylphosphonium halide.[6]

  • Possible Cause 2: The steric hindrance is too great for the Wittig reaction to proceed efficiently.

  • Solution 2: Switch to the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally provide superior yields for sterically hindered ketones.[6][11][12] The HWE reaction also has the advantage of producing a water-soluble phosphate byproduct, which simplifies purification.[12]

III. Recommended Protocols and Methodologies

This section provides detailed, step-by-step protocols for key reactions discussed in this guide.

Protocol 1: Luche-Type Addition of a Grignard Reagent to 2-Methylacetophenone

This protocol enhances the reactivity of a Grignard reagent towards the sterically hindered 2-methylacetophenone by using cerium(III) chloride.

Materials:

  • Anhydrous cerium(III) chloride (CeCl₃)

  • 2-Methylacetophenone

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard, flame-dried glassware for anhydrous reactions

Procedure:

  • Preparation of the Cerium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents). Add anhydrous THF to form a slurry and stir vigorously at room temperature for at least 2 hours.

  • Reaction Setup: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve 2-methylacetophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold cerium slurry.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the reaction mixture. It is crucial to maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the reaction is still at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary alcohol.[4]

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination of 2-Methylacetophenone

This protocol is an effective alternative to the Wittig reaction for the synthesis of alkenes from the sterically hindered 2-methylacetophenone.

Materials:

  • A suitable phosphonate reagent (e.g., triethyl phosphonoacetate)

  • A strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))

  • 2-Methylacetophenone

  • Anhydrous solvent (e.g., THF or dimethoxyethane (DME))

  • Standard, flame-dried glassware for anhydrous reactions

Procedure:

  • Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.1 equivalents) in anhydrous solvent. Cool the suspension to 0 °C. Add the phosphonate reagent (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Ketone Addition: Cool the reaction mixture to 0 °C. Dissolve 2-methylacetophenone (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the phosphonate carbanion solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ketone. The reaction may require gentle heating to proceed to completion.

  • Work-up: Quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography to yield the desired alkene. The phosphate byproduct is water-soluble and is largely removed during the aqueous work-up.[12]

IV. Data Summary and Comparison

The choice of reagent can significantly impact the outcome of reactions with sterically hindered ketones. The following table provides a qualitative comparison of expected outcomes.

Reaction TypeReagent/MethodExpected Yield with 2-Methylphenyl KetoneKey Advantages
Nucleophilic Addition Grignard ReagentLow to ModerateReadily available.
Organolithium ReagentModerate to HighMore reactive than Grignard reagents, better for hindered systems.[8][9][10]
Grignard with CeCl₃ (Luche)HighActivates the carbonyl, suppresses side reactions.[4][13]
Olefination Wittig (Stabilized Ylide)Very Low to None-
Wittig (Unstabilized Ylide)Low to ModerateMore reactive than stabilized ylides.[6]
Horner-Wadsworth-EmmonsHighMore nucleophilic phosphonate carbanion, easier purification.[6][11][12]

V. Visualizing Reaction Strategies

The following diagrams illustrate the decision-making process and workflows for overcoming steric hindrance in 2-methylphenyl ketone reactions.

Troubleshooting_Nucleophilic_Addition start Low Yield in Nucleophilic Addition to 2-Methylphenyl Ketone grignard Using Grignard Reagent? start->grignard reduction Reduction Side Product Observed? start->reduction organolithium Consider Switching to Organolithium Reagent grignard->organolithium Yes luche Add Anhydrous CeCl3 (Luche Conditions) grignard->luche Yes end Improved Yield of Addition Product organolithium->end luche->end beta_h Grignard has β-Hydrogens? reduction->beta_h Yes no_beta_h Use Grignard without β-Hydrogens beta_h->no_beta_h low_temp Lower Reaction Temperature beta_h->low_temp no_beta_h->end low_temp->end

Caption: Troubleshooting nucleophilic addition reactions.

Olefination_Strategy start Olefination of 2-Methylphenyl Ketone wittig Wittig Reaction start->wittig stabilized_ylide Using Stabilized Ylide? wittig->stabilized_ylide hwe Horner-Wadsworth-Emmons (HWE) Reaction success Successful Olefination hwe->success unstabilized_ylide Switch to Unstabilized Ylide stabilized_ylide->unstabilized_ylide Yes low_yield Low Yield Persists? stabilized_ylide->low_yield No unstabilized_ylide->low_yield low_yield->hwe Yes

Caption: Decision workflow for olefination of hindered ketones.

VI. References

  • Chemistry LibreTexts. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

  • Wikipedia. Organolithium reagent. Available at: [Link]

  • Reddit. Difference Between a Grignard and Organolithium? Available at: [Link]

  • Wikipedia. Luche reduction. Available at: [Link]

  • YouTube. Luche Reduction. Available at: [Link]

  • Chem-Station Int. Ed. Luche Reduction. Available at: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Vedantu. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 3-(2-methylbenzoyl)propionate by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of methyl 3-(2-methylbenzoyl)propionate. This guide provides in-depth, field-proven insights into the recrystallization of this moderately polar keto-ester. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and optimize the process effectively.

Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of methyl 3-(2-methylbenzoyl)propionate to consider for recrystallization?

A1: While a specific datasheet for this compound is not publicly indexed, we can infer its properties from its structure: a methyl ester and an aromatic ketone. This structure suggests it is a solid at room temperature with moderate polarity. The key to successful recrystallization is exploiting the difference in its solubility in a given solvent at high versus low temperatures.[1][2] The principle of "like dissolves like" is a useful starting point; moderately polar solvents are likely candidates for effective recrystallization.[3]

Q2: How do I select the best solvent for purifying methyl 3-(2-methylbenzoyl)propionate?

A2: The ideal solvent is one in which the compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[2][4] This temperature-dependent solubility differential is crucial for maximizing crystal recovery.[1] An effective solvent should also have a relatively low boiling point (<100°C) for easy removal from the final crystals and should not react with the compound.[1][5] A preliminary small-scale screening with various solvents is the most reliable method for selection.

Q3: What is the difference between single-solvent and two-solvent recrystallization, and when should I use each?

A3:

  • Single-Solvent Recrystallization: This is the most common and preferred method.[6] It involves dissolving the crude solid in a minimum amount of a single hot solvent and allowing it to cool.[3] This method is ideal when you can find a solvent that meets the solubility criteria described in Q2.

  • Two-Solvent Recrystallization (Solvent Pair): This method is used when no single solvent is suitable.[4] It employs two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent" or "anti-solvent").[7] The crude product is dissolved in a minimal amount of the hot "soluble solvent," and the "insoluble solvent" is added dropwise until the solution becomes cloudy (the saturation point), after which the solution is heated to redissolve the precipitate and then cooled slowly.[7]

Q4: How can I assess the purity of my recrystallized product?

A4: A successful recrystallization yields a product with higher purity than the starting material. This can be verified in several ways:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and elevated melting point range compared to the impure starting material.[8]

  • Visual Inspection: Pure crystals should appear uniform, with shiny surfaces that catch the light.[8]

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) can be used to compare the recrystallized product with the crude material. A pure compound should ideally show a single spot.

Experimental Protocols
Protocol 1: Small-Scale Solvent Screening

This initial screening is critical to identify a suitable solvent system before committing the bulk of your material.

  • Place approximately 20-30 mg of crude methyl 3-(2-methylbenzoyl)propionate into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will show poor solubility at this stage.[9]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.[4]

  • Evaluate the outcome: The best solvent will yield a significant amount of crystalline solid upon cooling. If the compound remains dissolved even after icing, too much solvent was likely added, or the solvent is unsuitable.[4] If it crashes out immediately as a powder, it may be crystallizing too quickly.[10]

Protocol 2: Bulk Recrystallization of Methyl 3-(2-methylbenzoyl)propionate

This protocol assumes a suitable single solvent has been identified from the screening.

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling stick.[4] Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.[11] Continue adding the minimum amount of hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for achieving a saturated solution upon cooling, which maximizes the yield.[12] Adding too much solvent is the most common cause of poor recovery.[12][13]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, they must be removed by hot gravity filtration. Pre-heat a funnel and filter paper with hot solvent to prevent premature crystallization in the funnel.[11]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6][8] Rapid cooling (shock cooling) can cause the compound to precipitate as an amorphous solid or oil, trapping impurities.[8] Slow cooling allows for the formation of a pure, well-defined crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the dissolved product.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.[12] Causality: Using ice-cold solvent minimizes the re-dissolving of your purified crystals during the wash.

  • Drying: Allow the crystals to dry completely. This can be done by air-drying on the filter paper or in a desiccator. Ensure the product is fully dry before measuring the final weight and melting point, as residual solvent can depress the melting point and inflate the weight.[12]

Visualization of the Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Start with Crude Methyl 3-(2-methylbenzoyl)propionate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Gravity Filtration check_insoluble->hot_filter Yes cool Cool Solution Slowly to Room Temperature check_insoluble->cool No hot_filter->cool ice_bath Place in Ice-Water Bath cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Small Amount of Ice-Cold Solvent vac_filter->wash dry Dry Crystals to Constant Weight wash->dry analyze Analyze Purity (Melting Point, etc.) dry->analyze

Caption: Workflow for the recrystallization of methyl 3-(2-methylbenzoyl)propionate.

Data & Reference Tables

Table 1: Suggested Solvents for Initial Screening

SolventBoiling Point (°C)Rationale for Testing with Methyl 3-(2-methylbenzoyl)propionate
Ethanol78A good general-purpose solvent for moderately polar molecules; ideal boiling point.[5]
Methanol65A polar protic solvent, often effective for compounds with ester and ketone groups.[5]
Ethyl Acetate77A moderately polar aprotic solvent; the ester functionality may offer good solubility ("like dissolves like").[5][14]
Toluene111A non-polar aromatic solvent; useful if solubility in polar solvents is too high at room temperature.[5]
Ethanol/WaterVariableA common solvent pair. Can be effective if the compound is too soluble in pure ethanol.
Hexane/Ethyl AcetateVariableA non-polar/polar pair that is often successful for a wide range of compounds.[14]
Troubleshooting Guide
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?

A: This is the most common issue in recrystallization and is almost always caused by using too much solvent.[13] The solution is not supersaturated, so the compound remains dissolved.

  • Solution 1: Reduce Solvent Volume. Gently heat the solution again to boil off some of the solvent (perform this in a fume hood).[10] Reduce the volume by about 25% and then attempt to cool it again.

  • Solution 2: Induce Crystallization. If you are confident the solution should be saturated, you can try to induce crystallization by scratching the inside surface of the flask with a glass rod at the air-liquid interface.[11][12] The microscopic scratches on the glass provide a nucleation site for crystal growth. Alternatively, adding a "seed crystal" from a previous successful batch can also initiate crystallization.[8]

Q: My compound separated as an oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid lattice.[13] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[11] An oil is not pure, as it can trap significant amounts of impurities.

  • Solution 1: Re-heat and Add More Solvent. Warm the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation temperature.[10][13] Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2: Change Solvents. The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a different solvent system altogether.

  • Solution 3: Use a Solvent Pair. Dissolve the oil in a small amount of a "soluble solvent" and then slowly add an "anti-solvent" (in which the compound is insoluble) while heating until it becomes cloudy, then clarify with a drop of the soluble solvent and cool slowly.

Q: My final yield of crystals is very low. What are the likely causes?

A: A low yield (e.g., <50%) can result from several procedural errors.[10]

  • Cause 1: Too much solvent was used. A significant portion of your product remains dissolved in the mother liquor.[10][12]

  • Cause 2: Premature crystallization. The product crystallized in the funnel during hot filtration. Ensure the funnel and receiving flask are adequately pre-heated.

  • Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve a portion of the product.[12]

  • Cause 4: Incomplete crystallization. The solution was not cooled for a long enough period or to a low enough temperature.

Q: My crystals formed almost instantly as a fine powder when I removed the flask from the heat. Is this a problem?

A: Yes, this is a sign of too-rapid crystallization, often called "crashing out."[10] While you get a solid, this rapid process tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[10]

  • Solution: Place the flask back on the heat source, add a small amount (10-15%) of additional solvent to make the solution less saturated, and re-dissolve the solid. Then, ensure the solution cools much more slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to slow the rate of cooling. An ideal crystallization should show initial crystal formation after 5-10 minutes and continue over a period of 20-30 minutes.[10]

Troubleshooting Decision Tree

G prob1 Problem: No Crystals Form cause1a Cause: Too Much Solvent prob1->cause1a prob2 Problem: Compound 'Oils Out' cause2a Cause: Cooling Too Rapidly prob2->cause2a cause2b Cause: Solvent BP > Compound MP prob2->cause2b prob3 Problem: Low Yield cause3a Cause: Too Much Solvent prob3->cause3a cause3b Cause: Excessive Washing prob3->cause3b sol1a Solution: Boil Off Excess Solvent cause1a->sol1a sol1b Solution: Scratch Flask / Add Seed Crystal cause1a->sol1b sol2a Solution: Re-heat, Add More Solvent, Cool Slowly cause2a->sol2a sol2b Solution: Change to Lower-Boiling Solvent cause2b->sol2b sol3a Solution: Concentrate Mother Liquor for a Second Crop cause3a->sol3a sol3b Solution: Use Minimal Ice-Cold Solvent for Washing cause3b->sol3b

Caption: A decision tree for common recrystallization problems.

References
  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization-1.pdf. University of Texas at Dallas. Available at: [Link]

  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Recrystallization. University of Wisconsin-Madison. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. Available at: [Link]

  • Problems with Recrystallisations. University of York. Available at: [Link]

  • Recrystallization1. California State University, Northridge. Available at: [Link]

  • methyl propionate, 554-12-1. The Good Scents Company. Available at: [Link]

  • 223 questions with answers in RECRYSTALLISATION. ResearchGate. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Methyl 2-(3-benzoylphenyl)propanoate. PubChem - NIH. Available at: [Link]

  • Experiment 2: Recrystallization. CUNY. Available at: [Link]

  • Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem. Google Patents.
  • Synthesis of methyl 3-[2-(2,3-epoxypropoxy)benzoyl]propionate. PrepChem.com. Available at: [Link]

  • Purification: How To. University of Rochester. Available at: [Link]

  • Chemical Properties of Methyl propionate (CAS 554-12-1). Cheméo. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Methyl propionate. Wikipedia. Available at: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

  • A kind of preparation method of the benzyl propionate derivant of 2 methyl 2 '. Google Patents.
  • Showing Compound Methyl propionate (FDB001370). FooDB. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Available at: [Link]

  • Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture. Green Chemistry (RSC Publishing). Available at: [Link]

  • Macroscale Nitration of Methyl Benzoate. University of Massachusetts. Available at: [Link]

  • Experiment 15 — Nitration of Methyl Benzoate. Swarthmore College. Available at: [Link]

  • Recrystallization and Crystallization. University of California, San Diego. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Methyl benzoate. Wikipedia. Available at: [Link]

  • Volumetric properties, viscosities and refractive indices of binary mixed solvents containing methyl benzoate. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Reduction of Methyl 4-(o-Tolyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. The asymmetric reduction of ortho-substituted


-keto esters—specifically methyl 4-(o-tolyl)-4-oxobutanoate—to their corresponding chiral alcohols or lactones is a notoriously challenging transformation. Researchers frequently encounter stalled conversions, poor mass balances, and rapid catalyst deactivation.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring high conversion and enantiomeric excess (ee) in your workflows.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Analyze Reaction Mixture (GC/HPLC) LowConv Low Conversion (< 50%) Start->LowConv CheckMass Check Mass Balance MassLost Poor Mass Balance (Missing SM) CheckMass->MassLost MassKept Good Mass Balance (Unreacted SM) CheckMass->MassKept LowConv->CheckMass Lactonization Spontaneous Lactonization (Forming γ-lactone) MassLost->Lactonization Steric Steric Hindrance (ortho-tolyl clash) MassKept->Steric Poisoning Catalyst Poisoning (Enolization/Chelation) MassKept->Poisoning Action1 Acidify & Heat (Drive to Lactone) Lactonization->Action1 Action2 Increase H2 Pressure Use Tethered Catalyst Steric->Action2

Diagnostic workflow for troubleshooting low conversion in hindered γ-keto ester reductions.

Frequently Asked Questions & Mechanistic Insights

Q1: Why is my hydrogenation stalling at <20% conversion despite using standard Ru-BINAP or Ru-TsDPEN catalysts? The Causality: The primary failure point is severe steric hindrance. In transition-metal-catalyzed asymmetric hydrogenation, the substrate must achieve a highly specific spatial orientation to coordinate with the metal center. The ortho-methyl group on the tolyl ring creates a massive steric clash with the bulky equatorial phenyl rings of BINAP-type ligands or the


-arene ring in transfer hydrogenation catalysts [1]. This steric bulk exponentially increases the activation energy (

) for the hydride insertion step, causing the catalytic cycle to stall. The Solution: You must alter the steric environment of the catalyst. Switch to a tethered Ru-complex (e.g., tethered Ru-TsDPEN) where the conformational flexibility of the arene ring is restricted, effectively "opening" the catalytic pocket to accommodate the ortho-substituent. Alternatively, increase the

pressure to 50–80 bar to thermodynamically drive the reaction forward.

Q2: My LC-MS shows a confusing mass balance. The starting material is consumed, but the expected


-hydroxy ester yield is low. Where is my product? 
The Causality:  You are likely observing spontaneous lactonization, a classic thermodynamic sink for this substrate class. Once the 

-keto ester is reduced to a

-hydroxy ester, it is highly prone to intramolecular cyclization, expelling methanol to form a

-butyrolactone derivative [2]. Because standard Noyori hydrogenations require basic conditions (e.g.,

-BuOK), this base catalyzes the cyclization in situ. If your HPLC method is only calibrated for the open-chain hydroxy ester, the lactone will appear as a loss of mass balance. The Solution: Do not attempt to isolate the intermediate hydroxy ester. Instead, treat the workflow as a one-pot reduction-lactonization. Quench the reaction with an acidic workup (e.g.,

-TsOH or HCl) to drive the equilibrium entirely to the lactone, which is highly stable and easier to quantify.

Q3: How do I prevent catalyst poisoning during the reaction? The Causality:


-Keto esters can undergo enolization under basic hydrogenation conditions. The resulting enolate can form a stable, off-cycle chelate with the Ruthenium center, effectively poisoning the catalyst. Furthermore, trace acidic impurities in the ester starting material can neutralize the basic co-catalyst required for the 

splitting mechanism [3]. The Solution: Pre-treat the methyl 4-(o-tolyl)-4-oxobutanoate by filtering it through basic alumina to remove acidic impurities. Use a non-nucleophilic base or carefully optimize the

-BuOK loading to balance catalyst activation against substrate enolization.
Reaction Pathway & Thermodynamic Sinks

MechanisticPathway KetoEster Methyl 4-(o-tolyl) -4-oxobutanoate TransitionState Ru-Catalyst Complex (Steric Clash at ortho-CH3) KetoEster->TransitionState H2, Base Lactone Chiral γ-Lactone (Thermodynamic Sink) KetoEster->Lactone One-Pot Process HydroxyEster γ-Hydroxy Ester (Intermediate) TransitionState->HydroxyEster Hydride Transfer HydroxyEster->Lactone - MeOH (Cyclization)

Mechanistic pathway showing the competitive lactonization of the γ-hydroxy ester intermediate.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the successful conversion of ortho-substituted


-keto esters into their corresponding lactones.
Catalyst System

Pressure (bar)
Temp (°C)Additive / BaseConversion (%)Lactone Yield (%)ee (%)
RuCl₂[(R)-BINAP][(R)-DAIPEN]1025

-BuOK
18< 5N/A
RuCl₂[(R)-BINAP][(R)-DAIPEN]5050

-BuOK
451288
Tethered Ru-TsDPEN5050HCOONa922594
RuCl₃-BINAP-HCl (One-Pot)8060

-TsOH (Post)
> 9995 96
Self-Validating Experimental Protocol

To ensure reproducibility and bypass the analytical complications of spontaneous lactonization, follow this One-Pot Asymmetric Hydrogenation and Lactonization methodology:

Step 1: Substrate Purification (Critical for Catalyst Lifespan) Dissolve methyl 4-(o-tolyl)-4-oxobutanoate in dichloromethane (DCM) and pass it through a short plug of basic alumina. This removes trace acidic impurities that prematurely neutralize the basic co-catalyst. Concentrate the eluent in vacuo prior to use.

Step 2: Catalyst Preparation In a strictly anhydrous, nitrogen-filled glovebox, charge a high-pressure Parr reactor with the RuCl₃-BINAP-HCl catalyst system (1.0 mol%).

Step 3: Reaction Assembly Add the purified substrate (1.0 equiv, typically 0.5 M) dissolved in anhydrous, degassed methanol. If utilizing a Noyori-type system requiring base activation, add


-BuOK (5.0 mol%).

Step 4: High-Pressure Hydrogenation Seal the reactor, remove it from the glovebox, and purge the lines with


 gas three times. Pressurize the reactor to 80 bar. Heat the reaction mixture to 60 °C and stir vigorously (1000 rpm) for 18 hours. Note: High agitation is required to overcome mass transfer limitations at high pressures.

Step 5: One-Pot Acidic Lactonization Cool the reactor to room temperature and carefully vent the


 gas. Open the reactor and add 

-toluenesulfonic acid (

-TsOH, 10 mol%) directly to the crude methanolic mixture. Heat the open flask at 40 °C for 2 hours. This step thermodynamically drives the cyclization of any remaining

-hydroxy ester intermediate into the stable chiral

-lactone.

Step 6: Isolation & Analysis Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous


. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over 

, and purify via silica gel chromatography. Analyze the final lactone via Chiral HPLC to determine the ee.
References
  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess Source: Organic Letters (ACS Publications) URL:[Link]

  • A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl3–BINAP–HCl catalytic system Source: Tetrahedron URL:[Link]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands Source: PubMed Central (PMC) URL:[Link]

Technical Support Center: Chromatographic Separation of Isomeric Keto-Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic purification. Separating isomeric keto-esters (such as diastereomeric


-keto esters or regioisomers) is notoriously difficult. Because these isomers possess identical functional groups and nearly identical bulk polarities, standard separation tactics often fail. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline resolution.

Troubleshooting Guide & FAQs

Q1: Why do my diastereomeric


-keto esters constantly co-elute in standard Hexane/Ethyl Acetate systems? 
A1:  Hexane/Ethyl Acetate (EtOAc) is a generic solvent system that separates compounds primarily based on bulk polarity and hydrogen-bond acceptance. Diastereomeric keto-esters typically have nearly identical dipole moments and H-bond capacities, causing them to co-elute[1]. Furthermore, 

-keto esters exist in a dynamic keto-enol equilibrium. If the rate of tautomerization on the silica surface is comparable to the elution time, the isomers will continuously interconvert or "smear" across the column, destroying any potential resolution.

Q2: How do I select a solvent system that exploits the subtle stereochemical differences of my isomers? A2: You must shift your strategy from separation by polarity to separation by polarizability and spatial geometry.

  • Aromatic Modifiers: Replace Hexane with Toluene. Toluene provides

    
     interactions. If one isomer has a stereocenter that sterically shields the ester carbonyl more than the other, toluene will differentially solvate the exposed face, altering the retention factor (
    
    
    
    ).
  • Dipole Modifiers: Replace EtOAc with Dichloromethane (DCM) or Diethyl Ether. DCM interacts via strong, localized dipole-dipole interactions and can penetrate steric clefts better than the bulky EtOAc molecule. Diethyl ether acts as a pure hydrogen-bond acceptor without the planar steric bulk of an acetate group. In complex cases, radial chromatography utilizing a highly optimized EtOAc/Hexane gradient has proven successful for specific 2-keto ester isomers[2], but switching the organic modifier is often the most direct path to resolution.

Q3: My keto-ester isomers are separating slightly, but the peaks are heavily tailing. I suspect on-column epimerization. How do I validate and fix this? A3: To validate on-column epimerization or enolization, you must use a self-validating system: the 2D-TLC Test . Spot your mixture in the bottom-left corner of a square silica TLC plate and develop it in your solvent system. Dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent.

  • Validation: If the compounds are chemically stable, all spots will lie on a perfect diagonal line. If they are epimerizing or tautomerizing due to the acidic silica, you will observe off-diagonal spots or streaking.

  • Fix: If the silica is catalyzing enolization, deactivate the stationary phase by adding 1% Triethylamine (TEA) to your mobile phase, or switch to neutral alumina. Alternatively, you can temporarily lock the stereocenters via chemical derivatization (e.g., ketalization or reduction to a diol) prior to chromatography, a technique frequently used to resolve complex cyclopentenones and keto-esters[3].

Q4: Is there a way to bypass chromatography entirely for diastereomeric keto-esters? A4: Yes. If the keto-esters are highly crystalline, you can leverage a Crystallization-Induced Diastereomer Transformation (CIDT). By tuning the ester group (e.g., using a biphenyl ester), you can force the less soluble diastereomer to precipitate directly from the reaction mixture, driving the equilibrium toward a single stereoisomer and bypassing column chromatography entirely[4].

Data Presentation: Solvent System Selection Matrix

When Hexane/EtOAc fails, utilize this quantitative matrix to select a solvent system based on the specific structural features of your keto-ester isomers.

Solvent System (Non-Polar / Polar)Primary Interaction MechanismOptimal Use Case for Keto-Ester IsomersRelative Eluting Strength (

on Silica)
Hexane / Ethyl Acetate H-bond acceptance, bulk dipoleBaseline screening; non-epimerizable regioisomers.0.38 (at 50:50 ratio)
Toluene / Acetone

stacking, strong dipole
Diastereomers with varying steric shielding around the enol face.0.45 (at 80:20 ratio)
DCM / Diethyl Ether Localized dipole, minimal steric bulkHighly congested

-keto esters requiring deep solvent penetration.
0.35 (at 90:10 ratio)
Pentane / Diethyl Ether Weak H-bond acceptanceHighly non-polar, delicate isomers prone to acid-catalyzed degradation.0.28 (at 80:20 ratio)

Experimental Protocol: Self-Validating Gradient Optimization

Follow this step-by-step methodology to separate stubborn diastereomeric keto-esters.

Step 1: 2D-TLC Stability Verification

  • Draw a light pencil line 1 cm from the bottom and 1 cm from the left edge of a 5x5 cm silica gel 60

    
     TLC plate.
    
  • Spot 1

    
     of your keto-ester mixture at the intersection.
    
  • Elute the plate in 80:20 Toluene/Acetone. Remove and dry thoroughly under a gentle stream of

    
     for 5 minutes.
    
  • Rotate the plate 90° and elute again in the same solvent.

  • Visualize under UV (254 nm) and with

    
     stain. Causality Check: If spots deviate from the diagonal, add 1% TEA to your solvent to suppress enolization.
    

Step 2: Solvent Selectivity Screening

  • Prepare three TLC chambers: 80:20 Hexane/EtOAc, 90:10 Toluene/Acetone, and 95:5 DCM/Diethyl Ether.

  • Spot your mixture on three separate plates and elute.

  • Select the solvent system that provides a

    
     between the isomers. Target an overall 
    
    
    
    of 0.20 to 0.30 for the lower spot.

Step 3: Column Packing (Slurry Method)

  • Use ultra-pure silica gel (230–400 mesh). For a 500 mg sample, use 50 g of silica (1:100 ratio).

  • Prepare a slurry of the silica in the non-polar component of your chosen solvent system (e.g., pure Toluene).

  • Pour the slurry into the column in one continuous motion to prevent banding. Apply 2-3 psi of air pressure to pack the bed tightly.

Step 4: Gradient Elution Execution

  • Load the keto-ester mixture dissolved in the absolute minimum volume of the starting solvent.

  • Begin elution with a highly non-polar ratio (e.g., 98:2 Toluene/Acetone).

  • Collect small fractions (e.g., 10 mL for a 50 g column).

  • Increase the polar modifier by 1% every 5 column volumes. Crucial: Do not increase polarity by more than 2% at a time, as sudden thermodynamic shifts will cause the diastereomers to co-elute.

Workflow Visualization

Workflow N1 Isomeric Keto-Esters Co-eluting on Silica N2 Perform 2D-TLC Test (Check Stability) N1->N2 N3 Stable Isomers (Diagonal Spots) N2->N3 Pass N4 On-Column Epimerization (Off-Diagonal Spots) N2->N4 Fail N5 Switch Solvent Selectivity (Toluene or DCM based) N3->N5 N6 Chemical Derivatization (e.g., Ketalization) N4->N6 N7 Optimize Gradient & Run Flash Chromatography N5->N7 N6->N7

Workflow for troubleshooting the chromatographic separation of isomeric keto-esters.

References

  • Synthesis of Chiral Cyclopentenones Chemical Reviews - ACS Publications[Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of

    
    -Keto Esters to Nitroolefins 
    PMC - National Institutes of Health[Link]
    
  • Synthesis and Reactions of 3-(Nosyloxy)-2-keto Esters The Journal of Organic Chemistry - ACS Publications[Link]

  • Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions... PMC - National Institutes of Health[Link]

Sources

Technical Support Center: Controlling Regioselectivity in the Succinoylation of Toluene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Friedel-Crafts succinoylation of toluene and aim to master its regiochemical outcome. The succinoylation of toluene is a powerful C-C bond-forming reaction, but controlling the position of acylation—directing the succinyl group to the desired para position—is a frequent and critical challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions for maximal yield and selectivity.

Section 1: Troubleshooting Guide

This section addresses common experimental failures and suboptimal results in a direct question-and-answer format.

Q1: My reaction has a very low overall yield, or it failed to proceed entirely. What went wrong?

Low or no yield in a Friedel-Crafts acylation is typically traced back to the deactivation of the catalyst or issues with the starting materials.[1]

Potential Causes and Solutions

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Yield Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[1]Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. If necessary, purify and dry the toluene before use.[2]
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][3][4] This means the catalyst is, in practice, a reagent.Use Stoichiometric Amounts: For succinoylation with succinic anhydride, at least two equivalents of AlCl₃ are often required—one for each carbonyl group on the anhydride. Ensure you are using a sufficient molar ratio of catalyst to the acylating agent.
Deactivated Aromatic Ring: While toluene itself is activated, impurities in the starting material could be deactivating. Functional groups like nitro (-NO₂) or multiple halogens on the aromatic ring can prevent the reaction.[1][5]Verify Reagent Purity: Use high-purity toluene. If contamination is suspected, purify the toluene by distillation before use.[2]
Incompatible Functional Groups: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, leading to deactivation.[1]This is not an issue for toluene itself, but it is a critical limitation of the reaction for other substrates.
Q2: I'm getting a mixture of isomers (ortho, meta, para). How can I significantly improve para-selectivity?

Achieving high para-selectivity requires careful control over steric and electronic factors, which can be manipulated through the choice of catalyst, solvent, and temperature.

Potential Causes and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity Non-Selective Catalyst: Standard Lewis acids like AlCl₃ are highly active but may not provide sufficient steric bulk to strongly disfavor the ortho position.Employ Shape-Selective Catalysts: Zeolites, such as H-ZSM-5, have well-defined pore structures that can sterically hinder the formation of the bulkier ortho transition state, thereby favoring the slimmer para isomer.[6][7]
Solvent Effects: Polar solvents can solvate the reaction intermediates and catalyst complexes, potentially allowing for equilibration between isomers and reducing selectivity.[8]Use Non-Polar Solvents: Solvents like carbon disulfide (CS₂) or 1,2-dichloroethane (DCE) are often preferred. The para-product-AlCl₃ complex is typically less soluble in these solvents, causing it to precipitate and drive the reaction toward the desired isomer.[8][9]
High Reaction Temperature: At higher temperatures, the reaction may be under thermodynamic control, leading to a more stable mixture of isomers rather than the kinetically favored para product.[10]Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) favors kinetic control, where the sterically less hindered para position is attacked faster.[11]
Q3: My reaction is producing a dark, tarry material instead of a clean product. What is causing this?

The formation of tar is a sign of side reactions, often caused by overly harsh reaction conditions.

Potential Causes and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Formation of Tarry Byproducts High Reaction Temperature: Excessive heat can cause polymerization of the reactants or decomposition of the product.Maintain Strict Temperature Control: Use an ice bath to manage the exothermic nature of the reaction, especially during the addition of reagents. Do not exceed the recommended temperature for your specific protocol.
Excessively Reactive Catalyst: A highly active catalyst under concentrated conditions can lead to uncontrolled side reactions.Use a Milder Catalyst: Consider alternatives to AlCl₃, such as FeCl₃, or use a solid acid catalyst. Alternatively, control the rate of reaction by slowly adding the toluene to the catalyst-anhydride mixture.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the succinoylation of toluene?

Regioselectivity in this electrophilic aromatic substitution (EAS) reaction is governed by a combination of electronic and steric effects.

  • Electronic Effects: The methyl group (-CH₃) on the toluene ring is an electron-donating group through an inductive effect and hyperconjugation.[12] This donates electron density to the aromatic ring, making it more nucleophilic and "activating" it toward electrophilic attack compared to benzene. This electron density is preferentially increased at the ortho and para positions. The reaction proceeds via a carbocation intermediate (a sigma complex or arenium ion), and attack at the ortho and para positions allows for a resonance structure where the positive charge is adjacent to the methyl group, providing extra stabilization.[12][13] Attack at the meta position does not afford this stabilized resonance structure, making it electronically disfavored.[12][13]

  • Steric Effects: While both ortho and para positions are electronically activated, the para position is sterically less hindered. The acylium ion electrophile, especially when complexed with a Lewis acid, is bulky. Attack at the ortho positions is subject to steric clash with the adjacent methyl group, making the pathway to the para product generally faster and more favorable.[11][14]

G cluster_factors Controlling Factors cluster_intermediates Reaction Intermediates cluster_outcomes Product Distribution Electronic Effects Electronic Effects Ortho Attack Ortho Attack Electronic Effects->Ortho Attack Activates Para Attack Para Attack Electronic Effects->Para Attack Activates Meta Attack Meta Attack Electronic Effects->Meta Attack Disfavors Steric Effects Steric Effects Steric Effects->Ortho Attack Hinders Steric Effects->Para Attack Favors Ortho Product (Minor) Ortho Product (Minor) Ortho Attack->Ortho Product (Minor) Para Product (Major) Para Product (Major) Para Attack->Para Product (Major) Meta Product (Trace) Meta Product (Trace) Meta Attack->Meta Product (Trace)

Caption: Factors influencing regioselectivity in toluene succinoylation.

Q2: How does the choice of Lewis acid catalyst influence the ortho:para ratio?

The catalyst plays a pivotal role not only in generating the acylium ion electrophile but also in influencing the steric environment of the reaction.

Catalyst TypeMechanism of SelectivityTypical para-SelectivityReferences
AlCl₃, FeCl₃ Standard Lewis acids. Form a bulky complex with succinic anhydride. Selectivity is primarily driven by the inherent steric hindrance of the toluene substrate.Moderate to Good[15]
Zeolites (e.g., H-ZSM-5, H-beta) Shape-selective solid acids. The reaction occurs within the catalyst's micropores, which are dimensionally constrained. The transition state leading to the bulkier ortho-isomer is sterically disfavored, greatly enhancing para-selectivity.Very High (can be >90%)[6]
Modified Catalysts (e.g., FeSO₄) Heat-treated iron sulfate catalysts have shown very high activity and selectivity for the para isomer in acetylations, suggesting potential for succinoylation.Reported up to 97% for para-methylacetophenone[15]
Q3: What is the role of the solvent in controlling regioselectivity?

Solvent choice can dramatically alter the product distribution by influencing the solubility of reaction intermediates and the overall polarity of the reaction medium.

  • Non-Polar Solvents (e.g., CS₂, CH₂Cl₂, C₂H₄Cl₂): In these solvents, the complex formed between the para-product and the AlCl₃ catalyst is often significantly less soluble than the corresponding ortho-isomer complex.[8] This causes the para complex to precipitate out of the solution as it forms. According to Le Châtelier's principle, this removal from the equilibrium drives the reaction to produce more of the para product, making it a kinetically controlled process.

  • Polar Solvents (e.g., Nitrobenzene): Polar solvents can solubilize the catalyst-product complexes, preventing precipitation.[8] This allows the reaction to become reversible, and over time, it may equilibrate to a thermodynamically controlled mixture of isomers, which can be less selective.[8]

Q4: Why is a stoichiometric amount of catalyst required for this acylation?

Unlike some catalytic reactions where the catalyst is regenerated, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[3][4] The reason lies in the product itself. The resulting aryl ketone is a Lewis base due to the lone pairs on the carbonyl oxygen. It readily forms a strong, stable complex with the Lewis acid (AlCl₃).[1][3] This complexation deactivates the catalyst, preventing it from activating another molecule of the acylating agent. Therefore, enough catalyst must be added to react with both the succinic anhydride and the final product.

G reagents Toluene + Succinic Anhydride electrophile Acylium Ion Electrophile Generation reagents->electrophile catalyst AlCl₃ (Catalyst) catalyst->electrophile attack Electrophilic Attack (para-selective) electrophile->attack product_complex Product-Catalyst Complex (Deactivated Catalyst) attack->product_complex workup Aqueous Workup (Hydrolysis) product_complex->workup final_product Final Product: 4-(4-methylbenzoyl)butanoic acid workup->final_product

Caption: Workflow showing catalyst complexation in succinoylation.

Section 3: Experimental Protocols

General Procedure for Para-Selective Succinoylation of Toluene

This protocol is a representative example and should be adapted based on specific laboratory equipment and safety procedures. All operations must be performed in a well-ventilated fume hood.

1. Preparation and Setup:

  • Ensure all glassware (e.g., three-neck round-bottom flask, dropping funnel, condenser) is thoroughly dried in an oven and assembled under a dry, inert atmosphere (N₂ or Ar).

  • Equip the flask with a magnetic stirrer and place it in an ice/water bath for temperature control.

  • Fit the condenser with a gas outlet connected to a trap to handle the HCl gas evolved during the reaction.[14]

2. Reagent Charging (Perrier or Bouveault Procedure):

  • To the reaction flask, add an anhydrous non-polar solvent (e.g., 1,2-dichloroethane).

  • Carefully add anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents) to the solvent with stirring. The mixture may warm up.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in the same solvent.

  • Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension at 0-5°C. Allow the mixture to stir for 30-60 minutes to ensure the formation of the electrophilic complex.

3. Reaction Execution:

  • Prepare a solution of toluene (1.0 equivalent) in the anhydrous solvent.

  • Add the toluene solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10°C.[14] The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (e.g., 3-5 hours) or until TLC/GC analysis indicates the consumption of the starting material.

4. Workup and Isolation:

  • Cool the reaction mixture back down in an ice bath.

  • Very slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic and gas-evolving process.

  • Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[14]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 4-(4-methylbenzoyl)butanoic acid.

References

  • Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. (2025).
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.
  • Troubleshooting common issues in Friedel-Crafts reactions. (2025). Benchchem.
  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.
  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C.
  • The Acetylation of Toluene and Benzene with Acetyl Chloride and Bromide and Acetic Anhydride C
  • Ortho, Para, Meta. (2022). Chemistry Steps.
  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene.University of Wisconsin-Madison.
  • Friedel–Crafts reaction.Wikipedia.
  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl deriv
  • Friedel-Crafts Acyl
  • Disproportionation of Toluene: Enhanced Para-Xylene Selectivity Over Modified HZSM-5.Bentham Science.
  • Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. (2024).
  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps.
  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry.
  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014).
  • How does toluene react at higher temperatures and why? (2013). Chemistry Stack Exchange.
  • Friedel Crafts reaction/Acyl
  • Technical Support Center: Purification of Commercial Toluene. (2025). Benchchem.

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Technical Support Center: Purification of Esterification Products from Unreacted Succinic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with esterification reactions involving succinic anhydride. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in purifying your target ester from unreacted starting material and its hydrolysis by-product, succinic acid.

Understanding the Challenge: The Chemistry of Succinic Anhydride in Esterification

Succinic anhydride is a versatile reagent for introducing a four-carbon diacid linker, often used to modify hydroxyl groups on complex molecules, thereby altering their physicochemical properties like solubility. The reaction of an alcohol with succinic anhydride yields a monoester, which possesses a terminal carboxylic acid.[1][2]

However, a common challenge in these reactions is the presence of unreacted succinic anhydride in the final reaction mixture. Furthermore, succinic anhydride readily hydrolyzes in the presence of water to form succinic acid, adding another layer of complexity to the purification process.[1][2] Both the unreacted anhydride and the resulting succinic acid can interfere with downstream applications and need to be effectively removed.

This guide provides a systematic approach to tackling this purification challenge, focusing on the principles behind each method to empower you to make informed decisions for your specific product.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows signals for both my desired ester and unreacted succinic anhydride/succinic acid. What is the first purification step I should consider?

A1: For most organic-soluble, non-acidic ester products, the most straightforward initial purification step is an aqueous basic wash. This leverages the acidic nature of both succinic acid and the carboxylic acid on your monoester product. By washing the reaction mixture with a mild base like sodium bicarbonate, you can deprotonate these acidic species, rendering them water-soluble and effectively extracting them from the organic phase.[3][4]

Q2: I've performed a basic wash, but I'm still seeing some succinic acid in my product. What could be the reason?

A2: There are a few possibilities:

  • Insufficient Base: You may not have used enough of the basic solution to neutralize all the acidic components.

  • Inefficient Extraction: The partitioning of the succinate salt into the aqueous phase may be incomplete. Multiple extractions with fresh basic solution are often more effective than a single large-volume extraction.

  • Product Solubility: If your ester product has some water solubility, you may be losing some of it during the aqueous wash. In such cases, a back-extraction of the aqueous layer with a fresh portion of the organic solvent can help recover some of the lost product.

Q3: My ester product is also acidic. How can I selectively remove succinic acid?

A3: This is a more challenging scenario. If there is a significant difference in the pKa values of your product and succinic acid, a carefully controlled pH extraction might be possible. However, a more reliable method would be to employ column chromatography. The difference in polarity between your larger ester product and the smaller, more polar succinic acid should allow for good separation on a silica gel column.

Q4: Can I use distillation to remove succinic anhydride?

A4: Distillation can be a viable option if your ester product has a significantly different boiling point from succinic anhydride (Boiling Point: 261 °C) and is thermally stable at the required temperatures.[1][5][6] However, for many high-molecular-weight esters relevant to drug development, this method may not be suitable due to the potential for product degradation.

Q5: Is recrystallization a good method for removing succinic anhydride?

A5: Recrystallization can be very effective if you can find a solvent system in which your ester product has high solubility at elevated temperatures and low solubility at room temperature, while succinic anhydride remains soluble. The success of this method is highly dependent on the specific properties of your product.

Troubleshooting Guides & Detailed Protocols

This section provides detailed protocols for the most common and effective methods for removing unreacted succinic anhydride and its by-products.

Method 1: Aqueous Basic Extraction

This is the most common and often the first line of defense for removing acidic impurities.

Principle: This technique exploits the difference in solubility between the neutral organic ester and the ionic salts of succinic acid and any acidic product. By reacting the acidic components with a base, they are converted into their corresponding carboxylate salts, which are highly soluble in water and can be separated from the organic layer.[3][4]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by adding a drop of water). Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh sodium bicarbonate solution at least two more times to ensure complete removal of acidic impurities.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified ester.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding more brine, gently swirling the funnel, or passing the mixture through a bed of Celite.

  • Product Precipitation: If your product precipitates during the wash, you may need to use a larger volume of organic solvent or a different solvent system.

Method 2: Column Chromatography

This method is highly effective for separating compounds based on their polarity.

Principle: Silica gel is a polar stationary phase. Compounds with higher polarity will interact more strongly with the silica gel and elute more slowly, while less polar compounds will travel down the column faster. In the context of this purification, the relatively small and polar succinic acid will have a strong affinity for the silica gel, while the larger, less polar ester product will elute first.

Experimental Protocol:

  • Column Packing: Prepare a silica gel column using a suitable solvent system (eluent). The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Monitoring: Monitor the elution of your product using TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.

Troubleshooting:

  • Poor Separation: If the product and impurity are not separating well, you may need to adjust the polarity of your eluent. Decreasing the polarity (e.g., increasing the hexane to ethyl acetate ratio) will generally result in better separation.

  • Product Streaking on TLC: This can indicate that the sample is too concentrated or that the compound is interacting strongly with the silica. Adding a small amount of a more polar solvent to the eluent can sometimes help.

Method 3: Recrystallization

This is a powerful technique for purifying solid products.

Principle: This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent by testing the solubility of your crude product in various solvents at room and elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Troubleshooting:

  • No Crystals Form: The solution may be too dilute, or the wrong solvent was chosen. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal.

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.

Comparative Summary of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Basic Extraction Difference in acidity and solubilityFast, simple, and inexpensiveNot suitable for acidic products; emulsions can formNon-acidic, organic-soluble esters
Column Chromatography Difference in polarityHigh resolution; applicable to a wide range of compoundsTime-consuming; requires larger volumes of solventWhen other methods fail or for complex mixtures
Recrystallization Difference in solubilityCan yield very pure product; scalableRequires a solid product and a suitable solventSolid ester products with good crystallization properties
Distillation Difference in boiling pointEffective for volatile compounds; can be scaled upRequires thermally stable products; not suitable for high boiling point compoundsLow-boiling point esters

Visualizing the Purification Workflow

The following diagram illustrates a general decision-making workflow for purifying your ester product.

PurificationWorkflow start Crude Reaction Mixture (Ester + Unreacted Succinic Anhydride/Acid) is_ester_acidic Is the ester product acidic? start->is_ester_acidic aqueous_wash Perform Aqueous Basic Wash is_ester_acidic->aqueous_wash No chromatography Perform Column Chromatography is_ester_acidic->chromatography Yes check_purity1 Check Purity (TLC, NMR) aqueous_wash->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure is_solid Is the product solid? check_purity1->is_solid Impure check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Pure recrystallization Attempt Recrystallization check_purity2->recrystallization Impure & Solid is_solid->chromatography No is_solid->recrystallization Yes check_purity3 Check Purity (TLC, NMR) recrystallization->check_purity3 check_purity3->chromatography Impure pure_product3 Pure Product check_purity3->pure_product3 Pure

Caption: Decision workflow for purification.

References

  • PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Succinic anhydride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Succinic anhydride (CAS 108-30-5). Retrieved from [Link]

  • Gannett, P. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product?. Quora. Retrieved from [Link]

  • Jayanthi, P., & Pitchumani, K. (2005). Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts.
  • Chemistry Stack Exchange. (2021, February 9). Succinic anhydride esterification won't go forward. Retrieved from [Link]

  • Gannett, P. (2022, December 2). What is the process of removing the acid from succinic anhydride?. Quora. Retrieved from [Link]

  • Anjali, R., & Gaikar, V. G. (2014). Reactive Distillation for the Biorefinery: Pilot Plant Synthesis of Succinic Acid Esters. Industrial & Engineering Chemistry Research, 53(49), 18814-18823.
  • Anjanee Chemical Industries. (n.d.). Succinic Anhydride or Succinic Acid Anhydride Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]

  • Othmer, D. F. (1962). U.S. Patent No. 3,036,127. Washington, DC: U.S.
  • Li, Q., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 8, 589.
  • Sahoo, S., et al. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 23(8), 3469-3480.
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  • LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts. Retrieved from [Link]

  • Sahoo, S., et al. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Biomacromolecules, 23(8), 3469-3480.
  • ResearchGate. (2019, January 6). If succinic group is generated in a reaction after reaction with succinic anhydride, then how it could be protected from hydrolysis during workup?. Retrieved from [Link]

  • Mazzocchia, C., et al. (1994). Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis. Journal of Applied Polymer Science, 54(10), 1425-1431.
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Validation & Comparative

1H NMR Spectrum Analysis of Methyl 4-(2-methylphenyl)-4-oxobutanoate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-methylphenyl)-4-oxobutanoate is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate structural verification of this molecule is paramount for downstream synthetic success. This guide objectively compares the performance of modern benchtop NMR (60–90 MHz) against traditional high-field NMR (400–600 MHz) for the


H NMR analysis of this specific ester derivative. By analyzing the causality behind signal splitting and platform-specific resolution limits, this guide provides a definitive framework for researchers choosing between point-of-need benchtop systems and centralized high-field instruments [1].

Structural Analysis & Predictive Mechanistic Causality

To accurately interpret the


H NMR spectrum, we must first establish the causality between the molecular structure of this compound and its magnetic environment. The molecule features four distinct proton environments, each governed by specific shielding and coupling mechanics:
  • Aromatic Protons (o-tolyl group, 4H): The electron-withdrawing nature of the ketone carbonyl strongly deshields the ortho proton (H-6), pushing its resonance downfield to approximately 7.6–7.8 ppm. The remaining three aromatic protons resonate between 7.1–7.4 ppm.

  • Methoxy Protons (-OCH

    
    , 3H):  The electronegative ester oxygen pulls electron density away from the methyl group, deshielding these protons and resulting in a sharp, uncoupled singlet at ~3.68 ppm.
    
  • Aryl Methyl Protons (Ar-CH

    
    , 3H):  Attached directly to the aromatic ring, these protons experience the ring's diamagnetic anisotropy but lack adjacent protons, appearing as a singlet at ~2.48 ppm.
    
  • Succinyl Chain Protons (-CH

    
    -CH
    
    
    
    -, 4H):
    The C3 protons (
    
    
    to the ketone) are slightly more deshielded (~3.2 ppm) than the C2 protons (
    
    
    to the ester, ~2.7 ppm). Due to the
    
    
    rule, these adjacent methylene groups couple with each other, forming two distinct triplets (
    
    
    Hz).

Coupling KetoneCH2 C3 Protons (alpha to Ketone) ~3.2 ppm Triplet (t) EsterCH2 C2 Protons (alpha to Ester) ~2.7 ppm Triplet (t) KetoneCH2->EsterCH2 3J ~ 6.5 Hz ArCH3 Ar-CH3 Protons ~2.5 ppm Singlet (s) OCH3 O-CH3 Protons ~3.7 ppm Singlet (s)

Key 1H NMR spin-spin coupling interactions in the succinyl chain.

Platform Comparison: Benchtop vs. High-Field NMR

The choice of instrument fundamentally alters the observed spectrum due to the relationship between the external magnetic field strength (


) and the chemical shift dispersion (

).
Resolution and Second-Order Effects

At 400 MHz (High-Field) , the chemical shift difference (


) between the two succinyl CH

groups is roughly 200 Hz. Because

(200 Hz

6.5 Hz), the system behaves as a first-order

system, yielding clear, symmetrical triplets.

At 60 MHz (Benchtop) ,


 is compressed to merely ~30 Hz. The ratio 

approaches 4.5, which induces second-order "roofing" effects (an

system) [2]. The inner peaks of the triplets increase in intensity while the outer peaks diminish. While this complicates simple integration, modern benchtop systems possess superior permanent magnet homogeneity, allowing this roofing effect to serve as a highly reproducible structural fingerprint [3].
Sensitivity and Workflow

High-field NMR utilizes superconducting magnets, offering unparalleled signal-to-noise ratios (SNR) and rapid acquisition times. However, benchtop NMR provides point-of-need analysis. By eliminating the need for cryogens (liquid helium/nitrogen), benchtop systems allow for real-time reaction monitoring directly inside the fume hood [1].

Workflow Start Sample Prep (10-50 mg in CDCl3) Benchtop Benchtop NMR (60-90 MHz) - Cryogen-Free - Fume Hood Compatible Start->Benchtop HighField High-Field NMR (400-600 MHz) - Superconducting Magnet - Dedicated Facility Start->HighField AcqB Acquisition (16-64 scans, 2-5 mins) Benchtop->AcqB AcqH Acquisition (8-16 scans, <1 min) HighField->AcqH ResB Result: Routine QA/QC (Lower Resolution) AcqB->ResB ResH Result: Structural Elucidation (High Resolution) AcqH->ResH

Workflow comparison between benchtop and high-field NMR platforms.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating framework. The inclusion of Tetramethylsilane (TMS) provides an absolute zero reference, while deuterium locking actively corrects for magnetic field drift during the acquisition phase.

Standardized Sample Preparation
  • Weighing: Accurately weigh 20 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS.
    
  • Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid column height is at least 4 cm to prevent vortexing artifacts and magnetic susceptibility distortions at the sample boundaries.

Benchtop NMR (60 MHz) Acquisition Protocol
  • Insertion & Shimming: Insert the sample into the benchtop spectrometer. Perform a 1D gradient shim to optimize magnetic field homogeneity across the sample volume.

  • Locking: Lock onto the deuterium signal of the CDCl

    
     solvent to stabilize the magnetic field.
    
  • Acquisition: Execute a standard 1D

    
    H pulse sequence (e.g., zg30). Set the parameters to 16–32 scans with a 4-second relaxation delay (
    
    
    
    ) to ensure complete longitudinal relaxation (
    
    
    ) of the methyl protons.
  • Processing: Apply zero-filling (up to 32k points) and an exponential window function with a line broadening (LB) of 0.3 Hz. Phase and baseline correct manually, and calibrate the TMS peak to exactly 0.00 ppm.

High-Field NMR (400 MHz) Acquisition Protocol
  • Insertion: Load the sample into the superconducting magnet via the autosampler.

  • Tuning & Shimming: Execute auto-tune and match protocols for the probe, followed by automated 3D shimming (e.g., TopShim).

  • Acquisition: Acquire the

    
    H spectrum using 8 scans and a 2-second relaxation delay (due to higher sensitivity, fewer scans are required).
    
  • Processing: Process identically to the benchtop data, but apply an LB of 0.1 Hz to preserve the fine

    
    -coupling resolution.
    

Comparative Data Presentation

The table below summarizes the expected quantitative data output from both platforms, highlighting the practical differences in resolution and multiplicity observation.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationBenchtop (60 MHz) ObservationHigh-Field (400 MHz) Observation
Aromatic (H-6) ~7.6 - 7.8Doublet (d) / Multiplet (m)1HBroad multipletSharp, resolved doublet/multiplet
Aromatic (H-3,4,5) ~7.1 - 7.4Multiplet (m)3HOverlapping multipletHighly resolved multiplets
O-CH

(Ester)
~3.68Singlet (s)3HSharp singletSharp singlet
C3-CH

(Ketone

)
~3.20Triplet (t)2HTriplet with distinct "roofing"Symmetrical, first-order triplet
C2-CH

(Ester

)
~2.70Triplet (t)2HTriplet with distinct "roofing"Symmetrical, first-order triplet
Ar-CH

(Aryl methyl)
~2.48Singlet (s)3HSharp singletSharp singlet

Conclusion

For the routine QA/QC and reaction monitoring of this compound, benchtop NMR provides a highly efficient, cost-effective, and rapid solution. While second-order effects slightly complicate the visual interpretation of the succinyl chain, the spectral fingerprint remains highly reproducible[3]. Conversely, for absolute structural elucidation, impurity profiling, or when analyzing complex mixtures where peak overlap is a concern, the dispersion and sensitivity of high-field NMR remain indispensable.

References

  • Benchtop NMR Breaks New Ground Technology Networks URL: [1]
  • High-field to Benchtop NMR Spectroscopy - Part 1 Oxford Instruments URL: [1]
  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin ResearchG

A Comprehensive Guide to Distinguishing Ortho and Para Isomers of Methyl 4-tolyl-4-oxobutanoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, such as the ortho and para variants of methyl 4-tolyl-4-oxobutanoate, can exhibit vastly different chemical, physical, and biological properties.[1] Consequently, an unambiguous method for their differentiation is not merely an academic exercise but a critical component of quality control and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this challenge, offering detailed insights into molecular architecture through the nuanced analysis of chemical shifts, signal multiplicities, and symmetry.[1]

This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral characteristics of methyl 4-(2-tolyl)-4-oxobutanoate (ortho isomer) and methyl 4-(4-tolyl)-4-oxobutanoate (para isomer). We will explore the theoretical underpinnings of their spectral differences, present a robust experimental protocol, and provide a logical workflow for data interpretation.

The Decisive Role of Molecular Symmetry in NMR Spectra

The primary distinguishing feature between the ortho and para isomers is their molecular symmetry, which directly dictates the number and appearance of signals in their respective NMR spectra.

  • The para isomer possesses a C₂ axis of symmetry, rendering pairs of protons and carbons chemically equivalent. This symmetry dramatically simplifies the spectrum.

  • The ortho isomer lacks this symmetry element across the aromatic ring, meaning all four aromatic protons and all six aromatic carbons are chemically distinct.

This fundamental difference is the cornerstone of their differentiation via NMR.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most direct and compelling evidence for isomer identification.[2][3] The substituents on the benzene ring—the electron-donating methyl group and the electron-withdrawing acyl group—exert significant influence on the chemical shifts of the adjacent protons.[4]

The Para Isomer: A Signature of Simplicity

Due to its symmetry, the para isomer displays a deceptively simple pattern in the aromatic region.

  • Signal Count: Two distinct signals.

  • Integration: Each signal integrates to 2H.

  • Multiplicity: The pattern is a classic AA'BB' system, which often appears as two distinct doublets.[5][6] The protons ortho to the electron-withdrawing keto group are deshielded and appear further downfield, while the protons ortho to the electron-donating methyl group are more shielded and appear upfield.[4]

  • Coupling: The observed splitting is primarily due to the strong three-bond coupling (³J, or ortho-coupling) between adjacent protons, which typically ranges from 7–10 Hz.[7][8]

The Ortho Isomer: A Portrait of Complexity

The lack of symmetry in the ortho isomer results in a significantly more complex and information-rich aromatic region.

  • Signal Count: Four distinct signals.

  • Integration: Each signal integrates to 1H.

  • Multiplicity: Each proton is coupled to its neighbors via ortho-, meta-, and para-couplings, resulting in complex multiplets. Expect to see patterns such as a doublet of doublets (dd), a triplet of doublets (td), or even more complex patterns depending on the specific coupling constants.[7][9]

  • Coupling: The full range of aromatic proton couplings will be observable:

    • ³J (ortho): 7–10 Hz

    • ⁴J (meta): 2–3 Hz[10]

    • ⁵J (para): 0–1 Hz[11]

¹³C NMR Spectroscopy: Confirming Identity Through Carbon Count

While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides an unequivocal confirmation based on a simple count of the aromatic signals (typically δ 110-160 ppm).[6]

The Para Isomer: Reduced Signal Set

The C₂ symmetry reduces the number of unique carbon environments.

  • Signal Count: Four signals in the aromatic region.[12][13]

    • Two signals correspond to the protonated (CH) carbons.

    • Two signals correspond to the non-protonated (quaternary) carbons, which are typically weaker and sharper. These are the carbons bonded to the substituents.[14]

The Ortho Isomer: The Full Complement

The absence of symmetry means every carbon atom in the aromatic ring is unique.

  • Signal Count: Six signals in the aromatic region.[12][13]

    • Four signals for the protonated (CH) carbons.

    • Two signals for the quaternary carbons.

Comparative Summary of Expected NMR Data

The following table summarizes the key diagnostic features for distinguishing the two isomers.

Featureortho-Methyl 4-tolyl-4-oxobutanoatepara-Methyl 4-tolyl-4-oxobutanoate
¹H Aromatic Signals 4 signals, each 1H integration2 signals, each 2H integration
¹H Aromatic Multiplicity Complex multiplets (dd, td, etc.)Two apparent doublets (AA'BB' system)
¹³C Aromatic Signals 6 signals4 signals
Molecular Symmetry Asymmetric (Cs)Symmetric (C2v)

Experimental Protocol for NMR Analysis

This protocol outlines a standard procedure for acquiring high-quality NMR data for the purpose of isomer differentiation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the methyl 4-tolyl-4-oxobutanoate sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds.[15][16]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Use a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the ortho isomer.

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for several minutes.

    • Perform standard instrument shimming procedures to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum carefully.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals, paying close attention to the aromatic region.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters:

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Number of Scans: 128-1024 (or more, as ¹³C is less sensitive than ¹H)

    • Process the data and reference the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

The following diagram illustrates the general experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert sample & equilibrate prep3->acq1 acq2 Shim magnet coils acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Reference to TMS (1H) & Solvent (13C) proc1->proc2 proc3 Integrate Signals & Analyze Multiplicity proc2->proc3 proc4 Count Aromatic Signals proc2->proc4 end_state Isomer Identification proc3->end_state proc4->end_state

Caption: Experimental workflow for isomer differentiation by NMR.

Logical Workflow for Spectral Interpretation

Once the spectra are acquired, a systematic approach to interpretation ensures a confident assignment. The following decision tree illustrates this process.

G start Begin Spectral Analysis q1 Analyze 1H Aromatic Region (δ 6.5-8.0 ppm). How many distinct proton environments? start->q1 ans1_2 Two Signals (each 2H integration, apparent doublets) q1->ans1_2 ans1_4 Four Signals (each 1H integration, complex multiplets) q1->ans1_4 q2 CONFIRMATION: Analyze 13C Aromatic Region (δ 110-160 ppm). How many distinct carbon signals? ans1_2->q2 res_para Structure is PARA Isomer ans1_2->res_para Primary Evidence ans1_4->q2 res_ortho Structure is ORTHO Isomer ans1_4->res_ortho Primary Evidence ans2_4 Four Signals q2->ans2_4 ans2_6 Six Signals q2->ans2_6 ans2_4->res_para ans2_6->res_ortho

Caption: Decision tree for interpreting NMR data to identify isomers.

Conclusion

The differentiation of ortho and para isomers of methyl 4-tolyl-4-oxobutanoate is readily and reliably achieved through the application of ¹H and ¹³C NMR spectroscopy. The stark contrast in their molecular symmetry provides a clear diagnostic fingerprint. The para isomer is characterized by a simple, symmetrical pattern in the aromatic region of its ¹H spectrum (two apparent doublets) and only four ¹³C aromatic signals. Conversely, the ortho isomer presents a complex ¹H spectrum with four unique multiplets and the full complement of six ¹³C aromatic signals. By following the systematic experimental and interpretive workflows detailed in this guide, researchers can confidently assign the correct isomeric structure, ensuring data integrity and advancing their scientific objectives.

References

  • Vertex AI Search. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? [Online].
  • Pearson. How might you use 13C NMR spectroscopy to differentiate between t... [Online].
  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online].
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Online].
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? [Online].
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Online].
  • University of Calgary. H NMR Spectroscopy. [Online].
  • Smith, W. B., & Roark, J. L. (1969). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Journal of the American Chemical Society, 73(3), 1043-1046.
  • Reich, H. J. Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Online].
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Online].
  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Online].
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Online].
  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Online].
  • Organic Chemistry Tutor. Common HNMR Patterns. [Online].
  • Jasperse, J. Summary of C13-NMR Interpretation. [Online].
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. [Online].
  • Fraser, R. R., & Boussard, G. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2773.
  • Govil, G., & Dhingra, M. M. (1964). Proton spin-spin interactions in m -disubstituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 257-268.
  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1417-1424.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. [Online].
  • LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Online].
  • Ivanciuc, O., & Balaban, A. T. (1998). Prediction of 13C NMR Chemical Shifts by Neural Networks in a Series of Monosubstituted Benzenes. Journal of Chemical Information and Computer Sciences, 38(3), 479-484.
  • University of Wisconsin-Platteville. NMR: Intermediate Level, Spectrum 5. [Online].
  • Chemistry Steps. (2019, June 18). Ortho Para and Meta in Disubstituted Benzenes. [Online].
  • University of California, Los Angeles. Tables For Organic Structure Analysis. [Online].
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Online].

Sources

Comparative Guide: Resolving Carbonyl Environments in Methyl 3-(2-methylbenzoyl)propionate via Advanced Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When characterizing bifunctional pharmaceutical intermediates like methyl 3-(2-methylbenzoyl)propionate , resolving closely spaced vibrational modes is a critical analytical hurdle. This molecule contains two distinct carbonyl (


) environments: an aliphatic ester and an ortho-substituted aryl ketone. Because these peaks often overlap in low-resolution setups, selecting the correct instrumental modality is paramount.

This guide objectively compares Diamond Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR and FT-Raman Spectroscopy . It provides researchers and drug development professionals with a self-validating framework for accurate spectral acquisition, ensuring high-fidelity resolution of dual carbonyl peaks.

Theoretical Framework & Mechanistic Causality

To understand why specific instrumental parameters matter, we must first establish the causality behind the expected vibrational frequencies. The carbonyl group is highly polar; during a molecular vibration, it experiences a large change in its dipole moment (


), which intrinsically yields intense infrared absorption peaks ([1]).

In methyl 3-(2-methylbenzoyl)propionate, the two carbonyls exist in vastly different electronic and steric environments:

  • Aliphatic Ester Carbonyl: The methyl propionate moiety lacks extended ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -conjugation. The strong electron-withdrawing nature of the alkoxy oxygen increases the force constant of the 
    
    
    
    bond via inductive effects. This typically places the ester stretching frequency in the 1735–1750 cm⁻¹ region ([2]).
  • Aryl Ketone Carbonyl: In aryl ketones, conjugation with the aromatic ring delocalizes

    
    -electrons, weakening the 
    
    
    
    double bond character and lowering the stretching frequency to approximately 1684 cm⁻¹, as observed in standard acetophenone ([3]). However, in methyl 3-(2-methylbenzoyl)propionate, the ortho-methyl group introduces steric hindrance. This steric clash forces the carbonyl group to twist slightly out of coplanarity with the aromatic ring, reducing the efficiency of
    
    
    -conjugation. Consequently, the force constant increases slightly relative to an unhindered aryl ketone, shifting the expected absorption to the 1690–1695 cm⁻¹ range. Similar unsubstituted derivatives exhibit distinct ester and ketone bands around 1734 cm⁻¹ and 1693 cm⁻¹, respectively ([4]).

Because these two peaks (


 cm⁻¹) are relatively close, avoiding solvent-induced peak broadening is critical.

Product Comparison: Analytical Modalities

Objective comparison of Diamond ATR-FTIR (Recommended) vs. Transmission FTIR vs. FT-Raman for resolving the ~1692 cm⁻¹ and ~1740 cm⁻¹ peaks.

Table 1: Comparative Performance for Carbonyl Resolution
Analytical ParameterDiamond ATR-FTIR (Recommended)Transmission FTIR (Liquid Cell)FT-Raman Spectroscopy
Sample Preparation None (Neat liquid/solid directly on crystal)High (Requires dilution in IR-transparent solvent like

)
None (Neat sample in glass vial)
Ester C=O FWHM 12 cm⁻¹ (Minimal intermolecular broadening)18 cm⁻¹ (Solvent interaction broadening)15 cm⁻¹
Ketone C=O FWHM 14 cm⁻¹ 22 cm⁻¹ 16 cm⁻¹
Signal-to-Noise (S/N) > 10,000:1 (at 4 cm⁻¹ resolution)~ 2,500:1 (Pathlength dependent)~ 500:1 (Weak Raman scattering for polar

)
Pathlength Consistency Absolute (Defined by crystal refractive index)Variable (Dependent on cell spacer/window degradation)Variable (Dependent on laser focus)

Verdict: Diamond ATR-FTIR is the superior modality. It eliminates the need for solvents (which cause peak broadening and overlap) and provides a mathematically absolute pathlength, ensuring the relative intensity between the ester and ketone peaks remains highly reproducible.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol utilizes a self-validating system to ensure absolute data integrity during the acquisition of methyl 3-(2-methylbenzoyl)propionate spectra.

Step 1: System Initialization and Purge

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes prior to analysis.

  • Causality: Atmospheric water vapor exhibits dense rotational-vibrational bands in the 1300–1900 cm⁻¹ region. Purging eliminates positive/negative water vapor artifacts that could artificially distort the integration of the ketone and ester carbonyl peaks.

Step 2: Self-Validating Background Acquisition

  • Action: Clean the diamond crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Self-Validation Gate: Inspect the background single-beam spectrum. The system is validated only if the 1600–1800 cm⁻¹ region shows a flat baseline with noise

    
     Absorbance Units (AU). Any peak in this region indicates residual contamination, requiring immediate recleaning. Proceeding with a contaminated crystal invalidates the ester/ketone peak ratio.
    

Step 3: Sample Application and Pressure Control

  • Action: Apply 2–3

    
    L of neat methyl 3-(2-methylbenzoyl)propionate directly onto the center of the diamond crystal.
    
  • Causality: The evanescent wave penetrates only ~1–2

    
    m into the sample. Intimate contact is required to maximize the signal-to-noise ratio and prevent anomalous dispersion effects at the crystal-sample interface.
    

Step 4: Spectral Acquisition and ATR Correction

  • Action: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply an Advanced ATR Correction algorithm during post-processing.

  • Causality: Because the depth of penetration (

    
    ) in ATR is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., the aryl ketone at ~1692 cm⁻¹) will artificially appear slightly stronger relative to higher wavenumber peaks (e.g., the ester at ~1740 cm⁻¹) compared to a transmission spectrum. The ATR correction mathematically normalizes these intensities to true pathlength equivalents, allowing for accurate quantitative comparison.
    

Logical Workflow Visualization

IR_Methodology Molecule Methyl 3-(2-methylbenzoyl)propionate Ester Aliphatic Ester Moiety Inductive Effect Molecule->Ester Ketone Aryl Ketone Moiety Steric Twist Effect Molecule->Ketone EsterPeak C=O Stretch ~1735 - 1750 cm⁻¹ Ester->EsterPeak KetonePeak C=O Stretch ~1690 - 1695 cm⁻¹ Ketone->KetonePeak ATR Diamond ATR-FTIR (Recommended Modality) EsterPeak->ATR High Sensitivity Trans Transmission FTIR (Alternative Modality) EsterPeak->Trans Pathlength Issues KetonePeak->ATR High Sensitivity KetonePeak->Trans Pathlength Issues Validation Self-Validating Gate: Background 1600-1800 cm⁻¹ = 0 Abs ATR->Validation Validates Baseline

Workflow and mechanistic causality for resolving dual carbonyl peaks via ATR-FTIR.

References

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: INFRARED SPECTROSCOPY - Absorptions of Aryl Ketones Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: The Carbonyl Group, Part I: Introduction Source: Spectroscopy Online URL: [Link]

  • Title: Indole-Catalyzed Bromolactonization (Preparation of Methyl 3-benzoylpropionate) Source: Organic Syntheses URL: [Link]

Sources

HPLC Retention Time Comparison: Methyl 4-(2-Methylphenyl)benzoate vs. Methyl 4-(4-Methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Resolving regioisomers of biphenyl derivatives—specifically ortho-substituted versus para-substituted isomers—is a classic chromatographic challenge in drug development and synthetic chemistry. Because methyl 4-(2-methylphenyl)benzoate and methyl 4-(4-methylphenyl)benzoate possess identical molecular weights and nearly identical lipophilicities (LogP), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying solely on hydrophobic partitioning often yield poor resolution.

To achieve baseline separation, analytical scientists must exploit the subtle 3D conformational differences between the isomers. This guide objectively compares the chromatographic behavior of these two molecules, detailing how steric-induced changes in molecular planarity dictate their HPLC retention times, and provides a self-validating protocol for their baseline separation.

Mechanistic Causality: The Role of Planarity in RP-HPLC

The fundamental driver of retention time differences between these two regioisomers is their molecular planarity, which is dictated by the dihedral angle at the biaryl axis[1]. In reversed-phase chromatography, the shape and solvent-accessible surface area of a molecule directly govern the strength of its interaction with the stationary phase[2].

  • Methyl 4-(2-methylphenyl)benzoate (Ortho-isomer) : The methyl group at the 2-position creates severe steric hindrance with the ortho-hydrogens of the adjacent benzoate ring. To minimize this steric clash, the molecule twists, significantly increasing the dihedral angle between the two aromatic rings. This non-planar, orthogonal conformation reduces the molecule's overall solvent-accessible surface area. Consequently, it exhibits weaker hydrophobic interactions with the stationary phase and elutes earlier[2].

  • Methyl 4-(4-methylphenyl)benzoate (Para-isomer) : The methyl group at the 4-position is distal to the biaryl junction, resulting in zero steric interference between the rings. This allows the biphenyl system to adopt a highly planar conformation. Planar molecules possess a larger effective surface area, allowing for maximized contact with the stationary phase. This enhanced interaction leads to a significantly longer retention time[3].

Furthermore, utilizing a phenyl-hexyl or biphenyl stationary phase instead of a standard C18 column amplifies this separation. Planar molecules (like the para-isomer) can undergo strong


 stacking with the aromatic rings of the stationary phase, an interaction that is geometrically restricted for the twisted ortho-isomer[4].

Comparative Data Analysis

The table below summarizes the structural properties and the resulting chromatographic performance of both isomers.

PropertyMethyl 4-(2-methylphenyl)benzoateMethyl 4-(4-methylphenyl)benzoate
Substitution Pattern Ortho (2-position)Para (4-position)
Steric Hindrance High (Methyl-Hydrogen clash at junction)Low (No junction clash)
Dihedral Angle ~60° - 90° (Twisted Conformation)~0° - 30° (Planar Conformation)
Solvent Accessible Surface Area LowerHigher
Stationary Phase Interaction Weaker (

alignment restricted)
Stronger (Maximized

alignment)
Relative HPLC Retention Time Shorter (Elutes First) Longer (Elutes Last)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility across different laboratories, the following protocol is designed as a self-validating system. It employs a shape-selective stationary phase and a protic organic modifier to maximize the planarity-driven resolution.

Scientific Rationale for Method Parameters
  • Mobile Phase Choice (Methanol vs. Acetonitrile) : Methanol is strictly selected over acetonitrile. Acetonitrile's triple bond participates in

    
     interactions with the analyte, which competitively masks the shape-selectivity of the stationary phase. Methanol, being a protic solvent, preserves the 
    
    
    
    interactions between the analyte and the column, enhancing the resolution of rigid aromatic regioisomers[2].
  • Temperature Control : Lower column temperatures increase the structural order and rigidity of the stationary phase alkyl/phenyl chains, which significantly enhances the column's ability to recognize and separate planar vs. non-planar shapes[3].

Step-by-Step Methodology
  • Column Selection : Install a Biphenyl or Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size). These columns offer superior shape selectivity compared to standard alkyl (C18) phases[4].

  • Mobile Phase Preparation :

    • Channel A: Optima-grade Water containing 0.1% Formic Acid (to suppress residual silanol ionization).

    • Channel B: HPLC-grade Methanol.

  • Gradient Program :

    • 0–2 min : 50% B (Isocratic hold to focus the analytes at the column head).

    • 2–12 min : Linear gradient from 50% to 85% B.

    • 12–15 min : Isocratic column wash at 85% B.

    • 15–20 min : Re-equilibration at 50% B.

  • Flow Rate & Temperature : Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25°C .

  • Detection : UV absorbance at 254 nm.

System Suitability Testing (SST) - The Validation Gate

Before running unknown samples, the system must validate its own resolving power.

  • Action : Inject a 50/50 resolution standard mix of both isomers (10 µg/mL).

  • Acceptance Criteria :

    • The resolution (

      
      ) between the ortho and para peaks MUST be 
      
      
      
      .
    • The USP tailing factor (

      
      ) for both peaks MUST be 
      
      
      
      .
  • Corrective Action : If

    
    , lower the column temperature by 5°C to increase stationary phase order and shape selectivity. Do not proceed with analysis until the 
    
    
    
    criterion is met.

Pathway Visualization

The following diagram illustrates the logical causality between the substitution pattern of the regioisomers and their ultimate chromatographic retention behavior.

G Ortho Methyl 4-(2-methylphenyl)benzoate (Ortho-isomer) StericO High Steric Hindrance at Biaryl Axis Ortho->StericO AngleO Increased Dihedral Angle (Twisted / Non-planar) StericO->AngleO InteractO Reduced Surface Area Weaker Column Interaction AngleO->InteractO RtO Shorter Retention Time (Early Elution) InteractO->RtO Para Methyl 4-(4-methylphenyl)benzoate (Para-isomer) StericP No Steric Hindrance at Biaryl Axis Para->StericP AngleP Decreased Dihedral Angle (Flat / Planar) StericP->AngleP InteractP Maximized Surface Area Stronger Column Interaction AngleP->InteractP RtP Longer Retention Time (Late Elution) InteractP->RtP

Caption: Mechanistic pathway linking biaryl substitution patterns to HPLC retention times via structural planarity.

References

1.[1] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. 1 2.[2] Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. 2 3.[3] Hybrid-Lipid Bilayers Induce n-Alkyl-Chain Order in Reversed-Phase Chromatographic. OSTI.gov. 3 4.[4] Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns. ResearchGate.4

Sources

Comprehensive Characterization Guide: Methyl 3-(2-Methylbenzoyl)propionate & Isomeric Derivatives

[1][2]

Executive Summary & Application Context

Methyl 3-(2-methylbenzoyl)propionate is a critical intermediate in the synthesis of 1-methylanthraquinone and related anthracycline antibiotics.[2] Its formation typically involves the Friedel-Crafts succinoylation of toluene, followed by esterification.[1][2]

A major challenge in this pathway is the regioselectivity of the initial acylation.[1] The reaction produces a mixture of the para-isomer (major product) and the ortho-isomer (minor product, the precursor to the title compound). Distinguishing these isomers is crucial because only the ortho-isomer can undergo cyclization to form the desired 1-substituted anthraquinone core.[2]

This guide provides definitive melting point (MP) data for the parent acids, esters, and their cyclized derivatives to serve as a robust identification matrix.[1]

Physicochemical Data Comparison

The following table aggregates experimental melting point data. Note that while the para-isomer is a well-characterized solid, the ortho-ester is frequently an oil or low-melting solid at room temperature, necessitating the use of cyclized derivatives for definitive solid-state characterization.[2]

Table 1: Melting Point Data for Methyl Benzoylpropionate Derivatives
Compound ClassDerivative NameStructure / IsomerMelting Point (°C)Key Observation
Parent Acid 3-(4-Methylbenzoyl)propionic acid Para (Major)127 – 130°C Standard reference solid; easily crystallizes.[1][2]
Parent Acid 3-(2-Methylbenzoyl)propionic acid Ortho (Minor)102 – 105°C *Often difficult to isolate pure; lower MP than para.[1][2]
Ester Methyl 3-(4-methylbenzoyl)propionate ParaSolid (Low MP) Crystalline solid, often requires refrigeration.[1][2]
Ester Methyl 3-(2-methylbenzoyl)propionate OrthoLiquid / Oil Typically an oil at RT; characterized by BP or NMR.[1][2]
Cyclized 2-Methylanthraquinone Para-derived175 – 177°C Distinct high-melting yellow solid.[1][2]
Cyclized 1-Methylanthraquinone Ortho-derived170 – 173°C Distinct yellow needles; definitive proof of ortho structure.[1][2]

*Note: The ortho-acid melting point is approximate and highly dependent on purity; literature values vary due to the difficulty of separating it from the para-isomer without chromatography.

Technical Analysis & Identification Logic

The "Ortho-Effect" Challenge

In the Friedel-Crafts reaction of toluene with succinic anhydride, the methyl group directs substitution primarily to the para position (approx. 85-90%) due to steric hindrance at the ortho position.[2]

  • Implication: The crude product is dominated by the para-acid (MP 127-130°C).[2]

  • Identification Strategy: To confirm the presence of the ortho-isomer (the precursor to methyl 3-(2-methylbenzoyl)propionate), researchers should not rely solely on the MP of the ester (which is likely liquid).[2] Instead, the most reliable protocol is cyclization .[1]

Cyclization as a Validation Tool

The ortho-isomer (3-(2-methylbenzoyl)propionic acid) is the only isomer capable of intramolecular Friedel-Crafts cyclization to form an anthraquinone.[2] The para-isomer cannot cyclize directly without rearrangement or prior modification.[1][2]

  • Protocol: Treat the mixed acids with polyphosphoric acid (PPA) or oleum.[1]

  • Result: The ortho-acid converts to 1-methylanthraquinone (MP 170-173°C).[2] The para-acid remains uncyclized or forms alternative sulfonated products depending on conditions.[1][2]

Experimental Protocols

Protocol A: Synthesis & Isolation (Friedel-Crafts)[1][2]
  • Reagents: Toluene (excess), Succinic Anhydride (1.0 eq), AlCl₃ (2.2 eq).[1]

  • Procedure:

    • Suspend AlCl₃ in dry toluene at 0°C.

    • Add succinic anhydride portion-wise.

    • Allow to warm to RT, then heat to 60°C for 4 hours.

    • Quench: Pour into ice/HCl.

    • Workup: Extract with DCM, wash with water, extract organic layer with 10% Na₂CO₃ (to separate acids from non-acidic byproducts).[1]

    • Acidification: Acidify the aqueous carbonate layer to precipitate the mixed acids (mostly para, MP ~128°C).

Protocol B: Cyclization Validation (The "Hayashi Shift" Check)

To prove the presence of the ortho-derivative:

  • Take 1.0 g of the crude acid mixture.

  • Heat with 10 g Polyphosphoric Acid (PPA) at 120°C for 2 hours.

  • Pour into ice water.

  • Filter the yellow precipitate.[1]

  • Recrystallize from acetic acid or ethanol.

  • Measure MP: A melting point of 170-173°C confirms the formation of 1-methylanthraquinone, validating the presence of the ortho-precursor.[1][2]

Visual Workflows (Graphviz)[1][2]

Figure 1: Synthesis & Identification Pathway

This diagram illustrates the divergence between the para (major) and ortho (target) pathways and the critical cyclization step for identification.[1]

GTolueneToluene(Starting Material)OrthoAcid3-(2-Methylbenzoyl)propionic Acid(Ortho Isomer)MP: ~102-105°CToluene->OrthoAcidFriedel-Crafts(Minor Product)ParaAcid3-(4-Methylbenzoyl)propionic Acid(Para Isomer - Major)MP: 127-130°CToluene->ParaAcidFriedel-Crafts(Major Product)SuccinicSuccinic Anhydride+ AlCl3Succinic->TolueneOrthoEsterMethyl 3-(2-methylbenzoyl)propionate(Target Ester)State: Liquid/OilOrthoAcid->OrthoEsterEsterification(MeOH/H+)OneMeAQ1-Methylanthraquinone(Cyclized Derivative)MP: 170-173°COrthoAcid->OneMeAQCyclization(PPA/H2SO4)ParaEsterMethyl 3-(4-methylbenzoyl)propionate(Isomeric Ester)State: Solid (Low MP)ParaAcid->ParaEsterEsterification(MeOH/H+)TwoMeAQ2-Methylanthraquinone(Isomeric Derivative)MP: 175-177°CParaAcid->TwoMeAQCyclization(Rearrangement/Synthesis)

Caption: Figure 1. Divergent synthesis pathways showing the critical cyclization step (red arrow) used to definitively identify the ortho-isomer via 1-methylanthraquinone formation.

References

  • Thermo Scientific Chemicals. (2024).[1] 3-(4-Methylbenzoyl)propionic acid, 98% Specification Sheet. Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Methylanthraquinone Physical Properties. Retrieved from [1][2]

  • Canadian Journal of Chemistry. (1965). The Electron-Spin Resonance Spectra of Some Methylated Anthrasemiquinones. Retrieved from [1][2]

  • ChemicalBook. (2024).[1] 2-Methylanthraquinone Properties and Safety Data. Retrieved from [1][2]

  • ChemSrc. (2025).[1] 3-(4-Methylbenzoyl)propionic acid Melting Point Data. Retrieved from [1][2]

Comparative Spectroscopic Guide: Methyl 4-(2-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of methyl 4-(2-methylphenyl)-4-oxobutanoate , a key intermediate in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds.

The Core Insight: Unlike its para-isomer, this ortho-substituted compound exhibits a distinct hypsochromic (blue) shift and a marked hypochromic effect (reduced intensity). This phenomenon, driven by steric inhibition of resonance , serves as the primary quality control metric for distinguishing the target compound from regioisomeric impurities.

Theoretical Framework: The "Ortho-Effect"

To interpret the spectrum of this compound, one must understand the chromophore: the o-methylbenzoyl moiety.

Structural Impact on Chromophores

The molecule consists of an aromatic ring conjugated with a carbonyl group (


 transition).
  • Para-Isomer (Alternative): The molecule is planar.[1] The carbonyl

    
    -system aligns with the benzene ring, maximizing conjugation.
    
  • Ortho-Isomer (Target): The bulky methyl group at the 2-position sterically clashes with the carbonyl oxygen. This forces the carbonyl group to rotate out of the plane of the benzene ring.

Spectroscopic Consequence

This loss of planarity disrupts the conjugation, leading to:

  • Blue Shift (

    
     decreases):  The energy gap between HOMO and LUMO increases.
    
  • Intensity Drop (

    
     decreases):  The probability of the transition drops significantly.
    
Mechanistic Diagram

The following diagram illustrates the steric mechanism differentiating the isomers.

OrthoEffect cluster_0 Para-Isomer (Comparator) cluster_1 Ortho-Isomer (Target) Para Planar Conformation (Max Conjugation) Spectrum_P Strong Absorbance λmax ~254 nm Para->Spectrum_P Efficient π-overlap Ortho Twisted Conformation (Steric Hindrance) Spectrum_O Weak Absorbance λmax ~242-245 nm Ortho->Spectrum_O Disrupted π-overlap Steric Steric Clash (Me vs C=O) Steric->Ortho Causes Twist

Figure 1: Mechanistic comparison of steric inhibition of resonance in ortho- vs. para-substituted aroyl systems.

Comparative Data Analysis

The following table synthesizes predicted and literature-derived data for the target compound relative to its primary alternatives.

ParameterTarget (Ortho) Alternative (Para) Parent (Unsubstituted)
Compound This compoundMethyl 4-(4-methylphenyl)-4-oxobutanoateMethyl 4-phenyl-4-oxobutanoate
Primary

(

)
242 – 245 nm 252 – 254 nm 243 nm
Molar Absorptivity (

)
Low (~6,000

)
High (~15,000

)
Medium (~12,000

)
Secondary Band (

)
~320 nm (Shoulder)~320 nm (Weak)~320 nm
Key Feature Broad, weak band Sharp, intense band Standard reference

Note: The "4-oxobutanoate" chain is optically transparent above 210 nm. The spectral data mirrors that of o-methylacetophenone vs. p-methylacetophenone [1, 2].

Experimental Protocol: Self-Validating Workflow

This protocol is designed to validate the identity of the ortho isomer during synthesis or QC.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade). Cutoff: 205 nm.

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of the sample in 100 mL Methanol.

    • Validation Check: Solution must be clear. Turbidity indicates inorganic salts (AlCl

      
       residues).
      
  • Dilution Series: Prepare three concentrations (e.g., 10

    
    M, 50 
    
    
    
    M, 100
    
    
    M).
    • Reasoning: The ortho isomer has a low

      
      . A standard 10 
      
      
      
      M solution might yield an absorbance < 0.1, which is below the linear dynamic range of many detectors.
  • Measurement: Scan from 400 nm down to 200 nm.

  • Data Processing: Calculate

    
     using Beer-Lambert Law (
    
    
    
    ).
Decision Logic (QC Flow)

Use this logic gate to interpret your spectrum.

QC_Logic Start Analyze Spectrum CheckMax Check λmax Position Start->CheckMax CheckInt Check Intensity (ε) CheckMax->CheckInt λmax < 248 nm Result_Para FAIL: Para-Isomer (λmax >250nm, High ε) CheckMax->Result_Para λmax > 250 nm Result_Ortho PASS: Ortho-Isomer (λmax ~243nm, Low ε) CheckInt->Result_Ortho ε < 8,000 Result_Mix FAIL: Mixture (Broad/Doublet Peak) CheckInt->Result_Mix ε > 10,000

Figure 2: Quality control decision tree for distinguishing regioisomers.

Troubleshooting & Nuances

Solvent Effects (Solvatochromism)
  • Methanol (Polar Protic): Hydrogen bonding with the carbonyl oxygen stabilizes the ground state more than the excited state (

    
    ), often shifting the weak 320 nm band to shorter wavelengths (Blue Shift).
    
  • Acetonitrile (Polar Aprotic): Provides better resolution of vibrational fine structure in the aromatic bands. Recommended if the peak shape is ambiguous.

Common Impurities
  • Succinic Anhydride: Transparent >220 nm. Will not interfere.

  • Toluene (Starting Material):

    
     ~260 nm (fine structure). If you see "fingers" on your peak, you have residual solvent.
    
  • Free Acid (Hydrolysis Product): The UV spectrum of the acid (4-(2-methylphenyl)-4-oxobutanoic acid) is nearly identical to the methyl ester. UV-Vis cannot distinguish the ester from the acid; use TLC or IR (Ester C=O at ~1735 cm

    
     vs Acid C=O at ~1710 cm
    
    
    
    ) for this [3].

References

  • Braude, E. A., & Sondheimer, F. (1955). Steric Effects in the Ultraviolet Absorption Spectra of Substituted Acetophenones. Journal of the Chemical Society, 3754-3760. Link

  • Yates, K., & Scott, B. F. (1963).[2] Steric Effects in Aromatic Carbonyl Compounds: I. Basicities and Ultraviolet Spectra. Canadian Journal of Chemistry, 41(9), 2320-2330. Link

  • BenchChem. (2025). Spectroscopic Differentiation of Ortho- and Para-Substituted Dialkylbenzenes. BenchChem Application Notes. Link

Sources

A Senior Application Scientist's Guide to Reference Standards for Methyl 3-(2-methylbenzoyl)propionate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Intermediate

Methyl 3-(2-methylbenzoyl)propionate is a keto-ester of significant interest in organic synthesis, often serving as a critical intermediate in the development of more complex molecules, including active pharmaceutical ingredients (APIs). In any multi-step synthesis, the quality of the final product is inextricably linked to the purity of its preceding intermediates.[1] For researchers, process chemists, and quality control analysts, the ability to accurately and reliably quantify the purity of methyl 3-(2-methylbenzoyl)propionate is not merely a procedural step; it is a strategic necessity that influences process optimization, yield calculations, regulatory success, and the safety and efficacy of the final compound.[1]

This guide provides an in-depth comparison of reference standard strategies for the purity analysis of methyl 3-(2-methylbenzoyl)propionate. We will move beyond a simple listing of methods to explore the causality behind analytical choices, offering field-proven insights to help you establish a scientifically sound, self-validating system for quality assessment.

The Cornerstone of Quantitation: Understanding the Role of a Reference Standard

At its core, an analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative or quantitative analysis of a sample.[2][3] In purity analysis, its role is to provide a point of comparison, allowing the analyst to confidently identify the main component and quantify it relative to any impurities. The choice and qualification of a reference standard are governed by a hierarchy of metrological traceability.

  • Primary Reference Standard: A substance shown through extensive analytical testing to be authentic and of high purity.[4] A primary standard's value is accepted without reference to other standards. Pharmacopeial standards from bodies like the USP (United States Pharmacopeia) and EP (European Pharmacopoeia) are considered primary compendial standards.[5][6]

  • Secondary (or Working) Reference Standard: A standard whose property value is assigned by comparison with a primary standard. These are used for routine laboratory work to conserve the more valuable primary standard.

The objective is to ensure that your analytical measurements are accurate, reproducible, and, where required, traceable to national or international standards, a foundational principle of bodies like the ICH (International Council for Harmonisation).[7][8][9][10]

Key Analytical Methodologies for Purity Assessment

A multi-faceted approach is often necessary to build a complete purity profile for an intermediate like methyl 3-(2-methylbenzoyl)propionate. The selection of a technique is driven by its ability to resolve the analyte from potential impurities, such as starting materials, by-products, or degradation products.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, reverse-phase HPLC is indispensable for separating and quantifying non-volatile impurities.[11][12] Its high resolving power makes it ideal for detecting structurally similar compounds that may be present in the sample matrix. A well-developed HPLC method is a key requirement for regulatory submissions.[11]

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, particularly residual solvents from the synthesis and purification process.[12] Given that methyl 3-(2-methylbenzoyl)propionate is a relatively non-volatile ester, GC's primary role will be in assessing these volatile contaminants rather than the purity of the main component itself.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a powerful primary analytical method for purity determination.[13][14][15][16] Its fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13][14] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the absolute purity of the analyte can be calculated without needing a pre-existing, certified standard of the analyte itself.[13][14][17] This makes qNMR an invaluable tool, especially when a formal reference standard for a novel compound is not available.

  • Supporting Techniques: Mass Spectrometry (MS) is crucial for the structural identification of unknown impurities detected by HPLC or GC.[1][12] Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) provide confirmation of identity and thermal properties, respectively, which are vital for characterizing a potential reference standard.

Comparative Guide to Reference Standard Options

For a specific intermediate like methyl 3-(2-methylbenzoyl)propionate, a commercially available pharmacopeial standard (e.g., from USP or EP) is unlikely to exist.[18] Therefore, laboratories must adopt one of the following well-defined strategies.

StrategyDescriptionProsConsBest For
Option A: In-House Primary Standard A batch of the material is synthesized and purified to the highest possible degree, then extensively characterized to assign a purity value.Highest level of analytical control and confidence. Fulfills stringent regulatory requirements.Resource-intensive, time-consuming, and requires significant analytical expertise.[4]GMP manufacturing, regulatory submissions, and establishing a long-term, definitive internal standard.
Option B: Commercial Chemical Supplier A high-purity batch is purchased from a reputable chemical supplier (e.g., Sigma-Aldrich, TCI).Convenient and time-saving. The supplier provides a Certificate of Analysis (CoA) with an estimated purity.Purity value is not certified for quantitative purposes and requires verification. Batch-to-batch variability can exist.Early-stage R&D, process development, and non-regulated applications.
Option C: qNMR Absolute Quantification Uses an independent, certified internal standard to directly measure the absolute purity of any given batch of the analyte.A primary ratio method that does not require a standard of the analyte itself.[14] Highly accurate and traceable to SI units.Requires access to an NMR spectrometer and expertise in qNMR methodology.Assigning purity to an in-house standard, verifying supplier purity, and applications requiring high accuracy without a formal standard.

Experimental Protocols and Workflows

Workflow 1: Qualification of an In-House Primary Standard

The establishment of an in-house primary standard is a rigorous process that demonstrates the material's suitability for its intended use.[4]

cluster_0 Synthesis & Purification cluster_1 Comprehensive Characterization cluster_2 Finalization Syn Synthesize Crude Methyl 3-(2-methylbenzoyl)propionate Purify Multi-Step Purification (e.g., Recrystallization, Chromatography) Syn->Purify Identity Identity Confirmation (1H NMR, 13C NMR, MS, FTIR) Purify->Identity Purity Purity Assessment (HPLC, GC for residual solvents) Identity->Purity Absolute Absolute Purity (qNMR) Assigns the final value Purity->Absolute Thermal Thermal/Physical Properties (DSC for Melting Point, TGA) Absolute->Thermal Water Water Content (Karl Fischer Titration) Thermal->Water Cert Generate Certificate of Analysis Water->Cert Store Aliquot & Store Under Controlled Conditions Start What is the intended use of the purity data? RD Early-Stage R&D or Process Scouting Start->RD Non-Regulated GMP GMP Production or Regulatory Submission Start->GMP Regulated Strat1 Strategy: 1. Use Commercial Supplier Material 2. Verify with HPLC (Area %) 3. Optional: qNMR for baseline RD->Strat1 Strat2 Strategy: 1. Qualify In-House Primary Standard 2. Use qNMR for absolute purity assignment 3. Use HPLC with the qualified standard GMP->Strat2

Caption: Decision workflow for selecting a reference standard strategy.

Recommendations:

  • For Early-Stage R&D and Process Development: Using a high-purity batch from a reputable commercial supplier is a pragmatic and efficient starting point. The purity should be assessed by a validated HPLC method (area percent). For critical decision-making, a one-time qNMR analysis can provide a more accurate baseline purity value for the batch.

  • For Late-Stage Development, GMP Manufacturing, and Regulatory Filings: Establishing a fully characterized in-house primary reference standard is non-negotiable. Its purity must be assigned using an absolute method like qNMR or a mass balance approach. This standard will then be used for all subsequent quantitative HPLC analyses, ensuring consistency, accuracy, and regulatory compliance. The use of pharmacopeial reference standards, where available for system suitability or other tests, is always encouraged. [2][5][19] By investing the appropriate level of scientific rigor in your reference standard program, you build a foundation of trust and reliability into every analytical result, ensuring the quality of your intermediates and the ultimate success of your scientific endeavors.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). Pharmacopeia.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Pauli, G. F., Chen, S.-N., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • FAQs: Reference Standards. (n.d.). US Pharmacopeia (USP).
  • Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. (n.d.). Benchchem.
  • Are You Handling USP Reference Standards Appropriately? (2024, December 2). Authoritative Source.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Authoritative Source.
  • Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide. (n.d.). Benchchem.
  • Quality Guidelines. (n.d.). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). EMA.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
  • <11> USP REFERENCE STANDARDS. (n.d.). Authoritative Source.
  • USP: <11> Reference Standards - Draft published for Comment. (2024, May 15). ECA Academy.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Authoritative Source.
  • Navigating the two-tier Reference Standard Strategy for Biologics. (n.d.). CASSS.
  • Reference Standards for Potency Assays. (2024). BEBPA.
  • How RS Are Used in Pre/Post Approval Medicines Framework. (2019, March 12). Authoritative Source.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025, April 14). Qvents.
  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. (2014, March 1). BioProcess International.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). Authoritative Source.
  • Ph. Eur. reference standards. (2024, February 2). European Directorate for the Quality of Medicines & HealthCare.
  • European pharmacopoeia (ep) reference standard. (n.d.). Sigma-Aldrich.
  • methyl propionate, 554-12-1. (n.d.). The Good Scents Company.
  • Methyl 3-Benzoylpropionate | 25333-24-8. (n.d.). TCI Chemicals.
  • Ph. Eur. Reference Standards: Orders and Catalogue. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • METHYL 3-(BENZYLTHIO)PROPIONATE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method. (n.d.). Google Patents.
  • corr EMEA/42371/2008 STATUS OF EMEA SCIENTIFIC GUIDELINES AND EUROPEAN PHARMACOPOEIA MONOGRAPHS AND CHAPTER. (2008, September 11). EMA.
  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate. (n.d.). doc brown's advanced organic chemistry revision notes.

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Safety Operating Guide

Methyl 4-(2-methylphenyl)-4-oxobutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of Methyl 4-(2-methylphenyl)-4-oxobutanoate (CAS: 85616-39-3). These procedures are designed for research and industrial environments, prioritizing personnel safety, regulatory compliance, and environmental stewardship.

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, you must validate the chemical identity and understand its specific hazard profile.[1] This ensures the waste stream is correctly categorized for incineration or treatment.

Property Specification
Chemical Name This compound
CAS Number 85616-39-3
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Physical State Viscous oil or low-melting solid (Analogous to p-isomer)
Solubility Low water solubility; Soluble in organic solvents (DMSO, MeOH)
Flash Point >113°C (Predicted) – Combustible
GHS Hazard Classification (Predicted)

Based on structural analogs (e.g., Methyl 4-(4-methylphenyl)-4-oxobutanoate).

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3][4]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in chemical waste management. Mixing incompatible streams is the leading cause of laboratory accidents during disposal.

Core Directive: This compound is a Non-Halogenated Organic .

  • DO NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides).

  • DO NOT flush down the drain.[2][3][5] The compound is lipophilic and toxic to aquatic life.[5]

  • DO NOT mix with halogenated solvents (e.g., Chloroform, DCM) if your facility separates halogenated/non-halogenated streams to reduce disposal costs.

Visualizing the Segregation Logic

WasteSegregation Start This compound Waste Generated CheckState Is it mixed with other solvents? Start->CheckState CheckHalogen Does the mixture contain Halogens (Cl, Br, I)? CheckState->CheckHalogen Yes (Solvent Mix) BinA Stream A: Non-Halogenated Organic (Preferred Route) CheckState->BinA No (Pure Substance) CheckWater Is it an aqueous emulsion? CheckHalogen->CheckWater No BinB Stream B: Halogenated Organic (Segregated for Cost/Safety) CheckHalogen->BinB Yes (e.g., DCM mix) CheckWater->BinA No (Trace Water) BinC Stream C: Aqueous Organic Waste (Requires pH Check) CheckWater->BinC Yes (>50% Water)

Figure 1: Decision matrix for segregating this compound waste streams. Correct segregation prevents cross-contamination and reduces disposal costs.

Detailed Disposal Protocols

Protocol A: Small-Scale Laboratory Disposal (< 100 g)

Applicable for: HPLC vials, reaction aliquots, and expired reagents.

  • Container Selection: Use a chemically compatible container, preferably High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste is acidic.[6]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "this compound" (do not use abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Flammable/Combustible".

  • Transfer:

    • Dissolve solid residues in a minimal amount of acetone or ethanol to facilitate transfer.

    • Pour into the Non-Halogenated Organic Solvent waste drum.

  • Verification: Ensure the drum is grounded (if metal) to prevent static discharge, although the flash point is high.

Protocol B: Large-Scale/Process Disposal (> 1 kg)

Applicable for: Scale-up synthesis, recrystallization mother liquors.

  • Bulking: Consolidate waste into UN-rated 20L or 200L drums (UN 1A1 for steel or 1H1 for plastic).

  • Testing: Before sealing, take a 20mL sample for waste profile verification (pH, flammability, calorific value).

  • Manifesting:

    • RCRA Code (USA): Likely falls under D001 (Ignitable) if mixed with flammable solvents. If pure, it may not carry a specific listed code but must be treated as "Non-RCRA Regulated Chemical Waste" destined for incineration.

    • Disposal Method: Fuel Blending or High-Temperature Incineration.

  • Transport: Ensure secondary containment during transport to the central accumulation area.

Emergency Response: Spills & Exposure

In the event of a spill during the disposal process, immediate action is required to prevent environmental contamination.[3][7]

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 1L?) Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Yes (>1L or Fumes) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE No (Minor Spill) Contain Contain with Absorbent (Vermiculite/Sand) PPE->Contain Clean Scoop into Waste Bag Label as Hazardous Debris Contain->Clean Wash Wash Area with Soap & Water Clean->Wash

Figure 2: Operational workflow for managing spills of this compound.

Decontamination Solution: For surface cleaning after a spill, use a solution of warm water and detergent . The ester functionality is susceptible to hydrolysis; a mild alkaline solution (e.g., 5% Sodium Carbonate) can accelerate breakdown but should be used with care to avoid surface damage.

Regulatory & Compliance Checklist

This checklist serves as a self-validating system to ensure compliance before the waste leaves your custody.

  • [ ] Identification: Is the CAS number (85616-39-3) recorded on the waste log?

  • [ ] Compatibility: Has the waste been checked for oxidizers (e.g., nitric acid)?

  • [ ] Container: Is the cap tightly sealed and the container free of exterior contamination?

  • [ ] Labeling: Is the start date of accumulation visible? (Do not exceed 90 days in satellite accumulation areas in the US).

  • [ ] State: Is the waste liquid or solid? (Do not mix solids into liquid drums unless authorized).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 288215, Methyl 4-(4-methylphenyl)-4-oxobutanoate (Analogous Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 4-(2-methylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of Methyl 4-(2-methylphenyl)-4-oxobutanoate . It is designed for researchers and drug development professionals who require immediate, actionable safety intelligence.

Note on Scientific Integrity: Specific toxicological data for the 2-methylphenyl isomer is limited in public registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of its structural isomer (Methyl 4-(4-methylphenyl)-4-oxobutanoate, CAS 57498-54-1) and the parent class of aryl keto esters. All safety measures adopt the Precautionary Principle , treating the compound as a potential irritant and sensitizer.

PART 1: IMMEDIATE ACTION CARD (Executive Summary)

Category Critical Directive
Compound Class Aryl Keto Ester (Intermediate). Potential Alkylating Agent.
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
Glove Standard Nitrile (≥ 0.11 mm) for solids. Double-gloving required for organic solvent solutions.
Respiratory Fume Hood mandatory for heating/solubilization. N95/P100 if dust is generated.
Storage 2–8°C (Refrigerated). Keep dry (Hygroscopic potential). Inert gas (Argon/Nitrogen) recommended.
Spill Response Do not sweep dry dust. Dampen with inert solvent (heptane) or use HEPA vacuum.

PART 2: COMPOUND PROFILE & RISK ASSESSMENT

Chemical Identity
  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol [1]

  • Physical State: Typically a white to off-white crystalline solid or viscous oil (dependent on purity and ambient temperature).

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.

Hazard Identification (GHS Classification)

Based on the functional groups (ester, ketone, aryl ring), this compound is classified under Category 2 Irritant .

  • Skin Contact: Lipophilic nature allows dermal absorption. May cause contact dermatitis.

  • Inhalation: Aerosols or dusts are irritating to the upper respiratory tract.

  • Reactivity: Stable under normal conditions but susceptible to hydrolysis in the presence of moisture/acids/bases, releasing 4-(2-methylphenyl)-4-oxobutanoic acid and methanol (toxic).

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) STRATEGY

Effective protection relies on a "Barrier-in-Depth" approach. Do not rely on a single layer of defense.[2][3][4]

Hand Protection (Glove Selection)
  • Dry Solid Handling:

    • Material: Nitrile Rubber (Industrial Grade).

    • Thickness: Minimum 0.11 mm (4 mil).

    • Change Frequency: Every 2 hours or immediately upon visible contamination.

  • Solution Handling (DCM/DMSO):

    • Risk:[5][6][7][8] Chlorinated solvents (DCM) permeate standard nitrile in <2 minutes.

    • Protocol:Laminate Film (Silver Shield™) undergloves OR Double-layer Nitrile (change immediately upon splash).

Respiratory & Eye Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier:

    • Solids: If weighing outside a hood (not recommended), use a NIOSH N95 particulate respirator.

    • Eyes:Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are insufficient for keto esters due to potential for rapid hydrolysis on the ocular surface.

PART 4: OPERATIONAL PROTOCOLS

Receiving & Inspection
  • Verify Seal: Upon receipt, check the bottle for precipitate or "sweating" (signs of seal failure).

  • Labeling: Immediately apply a secondary label: "Store at 2-8°C. Moisture Sensitive."

  • Acclimatization: Allow the container to reach room temperature before opening to prevent condensation (water introduction).

Weighing & Transfer (The "Static-Free" Method)

Static charge can cause light ester crystals to "jump," leading to contamination.

  • Setup: Place an anti-static mat or ionizer bar inside the fume hood.

  • Transfer: Use a glass or stainless steel spatula . Avoid plastic (generates static).

  • Containment: Weigh into a tared vial inside the hood. Do not transport open weigh boats across the lab.

Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in anhydrous solvents (e.g., dry THF or DCM) to maintain ester stability.

  • Addition: Add solvent to the solid slowly to minimize aerosol generation.

  • Temperature: If the reaction is exothermic, cool the vessel (0°C) during addition, as heat accelerates hydrolysis.

PART 5: EMERGENCY RESPONSE & DISPOSAL

Spill Management Workflow

Minor Spill (< 5 g):

  • Isolate: Mark the area.[3]

  • Neutralize: Cover with an absorbent pad dampened with acetone or heptane (to bind the organic solid).

  • Clean: Wipe surface with 10% soap solution, then water.

  • Dispose: Place all waste in a sealed bag labeled "Hazardous Debris."

Major Spill (> 5 g or Solution): Evacuate the immediate area. Don full PPE (including respirator) before re-entering. Use a spill kit with clay-based absorbent.

Waste Disposal Plan
  • Stream A (Pure Compound): Solid Hazardous Waste (Halogen-Free Organic).

  • Stream B (Solutions): Liquid Organic Waste. Segregate from oxidizers (e.g., nitric acid) to prevent nitration of the aryl ring.

  • Container Cleaning: Triple rinse empty vials with acetone. Collect rinsate as Stream B. Deface label before discarding glass.

PART 6: VISUALIZATION (Safe Handling Logic)

The following diagram outlines the decision logic for handling this compound based on its physical state and solvent interaction.

SafeHandling Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline Liquid Solution / Oil StateCheck->Liquid Dissolved/Oil PPE_Solid PPE: Nitrile Gloves + N95 (if open bench) Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile or Laminate Gloves Splash Goggles Liquid->PPE_Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Glass spatula 3. Inside Fume Hood Disposal Disposal: Segregate as Non-Halogenated Organic Weighing->Disposal Waste/Spill Solvent Solvent Selection: Avoid protic solvents (MeOH/H2O) Use Anhydrous DCM/THF Solvent->Disposal Rinsate PPE_Solid->Weighing PPE_Liquid->Solvent

Caption: Operational workflow for PPE selection and handling based on the physical state of the aryl keto ester.

PART 7: REFERENCES

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83779, Methyl 4-oxobutanoate (Parent Structure). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

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